2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-UXGLMHHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195315 | |
| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97614-43-2 | |
| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
Introduction
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a key synthetic intermediate in the field of medicinal chemistry and drug development. Its structural significance lies in the presence of a fluorine atom at the 2'-position of the arabinofuranose ring, a modification known to enhance the metabolic stability and biological activity of nucleoside analogues. This compound serves as a crucial building block for the synthesis of various antiviral and anticancer agents, including clofarabine and 2'-fluoro-arabinonucleic acid (2'F-ANA) oligonucleotides.[1][2] The strategic placement of the fluorine atom can profoundly influence the sugar pucker conformation, which in turn affects the binding affinity to target enzymes and the overall efficacy of the final drug substance. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers and professionals in drug discovery.
Physicochemical and Structural Data
The fundamental properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose are summarized below. These data are essential for its proper handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 97614-43-2[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁FO₇[1][2] |
| Molecular Weight | 464.44 g/mol [2][6] |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 74-77 °C[1] or 82-90 °C[2] |
| Optical Rotation | [α]D²⁰ = +74 ± 2º (c=1 in CH₂Cl₂)[2] |
| Purity | ≥ 98% (HPLC)[2] or >98.0% (GC)[3] |
| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate[5] |
Experimental Protocols
The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a critical step for its subsequent use in drug synthesis. The most common and effective method involves the deoxyfluorination of a readily available ribofuranose precursor.
Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
This protocol is adapted from the procedure described by Damha et al. for the synthesis of 2'F-ANA oligonucleotides.[7]
Objective: To synthesize the title compound via deoxyfluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using (diethylamino)sulfur trifluoride (DAST).
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (e.g., 4.88 g, 10.8 mmol) is prepared in dichloromethane (75 ml).[7]
-
The solution is stirred, and DAST (e.g., 5.23 g, 32.4 mmol) is added dropwise.[7]
-
The resulting mixture is stirred at 40°C for approximately 16 hours.[7]
-
After the reaction period, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[7]
-
The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[7]
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed by evaporation under reduced pressure.[7]
-
The crude product is purified by silica gel column chromatography, using chloroform as the eluent, to yield the pure title compound.[7]
Synthetic and Logical Workflows
The following diagrams illustrate the key synthetic pathway to the title compound and its subsequent use as a versatile intermediate in nucleoside synthesis.
Caption: Synthetic workflow for the deoxyfluorination of a ribofuranose precursor.
Caption: Logical workflow for the synthesis of 2'-fluoro-nucleoside analogs.
Applications in Drug Development
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is not an active pharmaceutical ingredient itself but is a high-value precursor for potent therapeutic agents.
-
Antiviral Nucleosides: The compound is a cornerstone in the synthesis of 2'-fluoro-arabinofuranosyl nucleosides.[8] The introduction of fluorine at the 2'-position enhances the stability of the glycosidic bond against enzymatic cleavage, a common mechanism of drug inactivation.[9] This modification is a key feature in drugs designed to inhibit viral polymerases, making it a valuable intermediate for developing treatments against viruses like Hepatitis B (HBV) and Herpes Simplex Virus (HSV).[9][10]
-
Anticancer Agents: This fluorinated sugar is used to synthesize compounds like Clofarabine.[1] Nucleoside analogs are a major class of anticancer drugs that function by inhibiting DNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. The 2'-fluoro-arabino configuration can confer unique biological properties that lead to enhanced efficacy and a better therapeutic index compared to non-fluorinated counterparts.[11]
-
Oligonucleotide Therapeutics: The synthesis of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is another significant application.[12] Oligonucleotides composed of 2'F-ANA monomers form stable duplexes with target RNA sequences. These hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA or ANA/RNA hybrid.[7] This mechanism is central to antisense therapeutics, which aim to silence disease-causing genes at the mRNA level. The stability and binding affinity of 2'F-ANA make it an attractive modification for this therapeutic modality.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-デオキシ-2-フルオロ-1,3,5-トリ-O-ベンゾイル-α-D-アラビノフラノース | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | 97614-43-2 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose - CD BioGlyco [bioglyco.com]
- 5. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Buy Online [thermofisher.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Molecular Weight of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a key intermediate in the synthesis of various nucleoside analogues.
Molecular Formula and Structure
The chemical formula for this compound is C26H21FO7 [1]. This formula delineates the precise number of atoms of each element constituting a single molecule of the compound.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
Experimental Protocol: Molecular Weight Determination
The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. This technique measures the mass-to-charge ratio of ions, providing a highly accurate determination of the molecular mass. The calculated molecular weight serves as a theoretical value to verify the experimental results.
Workflow for Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight from the molecular formula and atomic weights.
Caption: Workflow for calculating the molecular weight.
Quantitative Data: Atomic and Molecular Weights
The following tables summarize the quantitative data used in and resulting from the molecular weight calculation.
Table 1: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[2][3] |
| Hydrogen | H | 1.008[4][5][6][7] |
| Oxygen | O | 15.999[8][9][10] |
| Fluorine | F | 18.998[11][12][13] |
Table 2: Calculation of the Molecular Weight of C26H21FO7
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon (C) | 26 | 12.011 | 312.286 |
| Hydrogen (H) | 21 | 1.008 | 21.168 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 7 | 15.999 | 111.993 |
| Total | 464.445 |
Conclusion
The calculated molecular weight of this compound is 464.445 g/mol . This value is consistent with the molecular weight of 464.44 g/mol cited in chemical supplier databases[1][14][15]. This in-depth guide provides the fundamental data and methodology for understanding and verifying the molecular weight of this important chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 14. J66805.06 [thermofisher.com]
- 15. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE chemical structure
An In-depth Technical Guide to 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-α-D-ARABINOFURANOSE
Introduction
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a protected fluorinated sugar of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a fluorine atom at the 2'-position of the arabinose sugar ring, imparts unique chemical and biological properties. This compound is not typically an active pharmaceutical ingredient itself but serves as a critical synthetic intermediate or building block for the synthesis of various nucleoside analogues with potent antiviral and antineoplastic activities.[1]
The presence of the 2'-fluoro substituent in the ara configuration is a key feature in the design of second-generation antisense oligonucleotides, known as 2'-deoxy-2'-fluoro-d-arabinonucleic acids (2'F-ANA).[2] Hybrids formed between 2'F-ANA oligonucleotides and target RNA molecules are recognized and cleaved by RNase H, an enzyme central to the mechanism of action for many antisense drugs.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this pivotal compound.
Chemical Structure and Physicochemical Properties
The fundamental structure consists of a five-membered furanose ring (arabinofuranose) with a fluorine atom replacing the hydroxyl group at the C2 position. The hydroxyl groups at the C1, C3, and C5 positions are protected by benzoyl esters. The α-anomeric configuration indicates that the benzoyl group at C1 is on the opposite side of the ring from the C4 substituent.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₁FO₇ | [4][5][6] |
| Molecular Weight | 464.44 g/mol | [3][6][7] |
| CAS Number | 97614-43-2 | [4][8] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 74-77 °C or 83.0-87.0 °C | [4][5] |
| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | [8] |
| InChI Key | JOAHVPNLVYCSAN-UXGLMHHASA-N |[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the title compound. The following data has been reported in the literature.
Table 2: ¹H NMR Spectroscopic Data [3]
| Chemical Shift (p.p.m.) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| 8.2 – 7.38 | m | - | 15 H, Benzoyl groups |
| 6.7 | d | J₁,₂ = 20 | H1 |
| 5.61 | dd | - | H3 |
| 5.4 | d | J₂,F = 50 | H2 |
| 4.7 | m | - | 3 H, H4, H5, and H5' |
Solvent: CD₂Cl₂; Spectrometer Frequency: 500 MHz.
Table 3: Mass Spectrometry Data [3]
| Technique | Observed m/z | Calculated m/z |
|---|
| FAB-MS | 464.49 | 464.44 |
Experimental Protocols
The synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a key step in the production of fluorinated nucleosides. The most common route involves the fluorination of a protected ribofuranose precursor.
Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose[3][4]
This protocol details the synthesis from 1,3,5-tri-O-benzoyl-α-D-ribofuranose using (diethylamino)sulfur trifluoride (DAST) as the fluorinating agent.
-
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃) for elution
-
-
Procedure:
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.[3]
-
Separate the organic layer and wash it sequentially with water (2x) and saturated aqueous NaHCO₃ (1x).[3]
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography, eluting with chloroform to yield the title compound as a yellow oil.[3]
-
Protocol 2: Conversion to Glycosyl Bromide[4]
The title compound is often converted to a more reactive glycosyl donor, such as a glycosyl bromide, for subsequent coupling reactions with nucleobases.
-
Materials:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen bromide (HBr, 30% in acetic acid)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Work-up:
Applications in Drug Development and Synthesis
This fluorinated arabinofuranose derivative is a cornerstone for the synthesis of clinically relevant nucleoside analogues. Its primary application is as a precursor to 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides.[9] These nucleosides are key components of antiviral drugs like Fialuridine (FIAU) and anticancer agents such as Clofarabine.
The synthetic utility lies in its conversion to a glycosyl donor (e.g., glycosyl bromide), which then undergoes a N-glycosylation reaction with a silylated nucleobase to form the desired nucleoside. This pathway is a fundamental strategy in nucleoside chemistry.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. dextrauk.com [dextrauk.com]
- 7. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Request for Quote [thermofisher.com]
- 9. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-α-D-ARABINOFURANOSE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and synthetic methodology for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. This fluorinated sugar derivative is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of therapeutic nucleoside analogs.
Core Physical and Chemical Properties
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a white to off-white crystalline powder.[1] Its benzoyl protecting groups make it a stable and versatile precursor for various chemical transformations, particularly in the development of antiviral and anticancer agents.[2] It is soluble in solvents such as chloroform and dichloromethane.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₁FO₇ | [1][3] |
| Molecular Weight | 464.44 g/mol | [1][3] |
| Melting Point | 74-90 °C | [1][3] |
| Boiling Point | 584.1 ± 50.0 °C (Predicted) | [3] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [3] |
| Optical Rotation | [α]D²⁰ = +74 ± 2° (c=1 in CH₂Cl₂) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 97614-43-2 | [1][3] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
This protocol is adapted from a published procedure for the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides.[1]
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Dichloromethane (CH₂Cl₂)
-
(Diethylamino)sulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (4.88 g, 10.8 mmol) in dichloromethane (75 ml) is stirred.[1]
-
DAST (5.23 g, 32.4 mmol) is added dropwise to the solution.[1]
-
The resulting mixture is stirred at 40°C for 16 hours.[1]
-
The reaction is then cooled and quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[1]
-
The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[1]
-
The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.[1]
-
The crude product is purified by silica gel column chromatography using chloroform as the eluent to yield the final product.[1]
Spectroscopic Data:
-
¹H NMR (500 MHz, CD₂Cl₂): δ 8.2–7.38 (m, 15 H, Bz), 6.7 (d, 1 H, J₁,₂ = 20 Hz, H1), 5.61 (dd, 1 H, H3), 5.4 (d, 1 H, J₂,F = 50 Hz, H2), 4.7 (m, 3 H, H4, H5 and H5′).[1]
-
FAB-MS: m/z 464.49 (calculated for C₂₆H₂₁FO₇, 464.44).[1]
Visualizations
As 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a synthetic intermediate, a diagram of its synthetic workflow is more pertinent than a biological signaling pathway.
Caption: Synthetic workflow for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
References
Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose from D-Arabinose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, a key intermediate in the synthesis of various biologically active nucleoside analogs, starting from the readily available monosaccharide D-arabinose. The synthesis involves a three-stage process: the epimerization of D-arabinose to D-ribose, the protection of D-ribose with benzoyl groups, and the subsequent stereoselective fluorination to yield the target compound.
Overall Synthesis Pathway
The synthesis commences with the epimerization of D-arabinose at the C2 position to yield D-ribose. This is a critical step to establish the correct stereochemistry for the subsequent fluorination reaction. The resulting D-ribose is then per-benzoylated to protect the hydroxyl groups and to provide a stable intermediate, 1,3,5-tri-O-benzoyl-α-D-ribofuranose. In the final and key step, this intermediate undergoes nucleophilic substitution with a fluoride source, where the hydroxyl group at the C2 position is replaced by a fluorine atom with an inversion of configuration, leading to the desired 2-deoxy-2-fluoro-arabinofuranose derivative.
Caption: Overall synthetic route from D-arabinose to the target compound.
Experimental Protocols
Stage 1: Epimerization of D-Arabinose to D-Ribose
This stage involves a three-step sequence: oxidation of D-arabinose to D-arabinonic acid, epimerization of D-arabinonic acid to D-ribonic acid (isolated as the lactone), and subsequent reduction to D-ribose.
2.1.1. Step 1: Oxidation of D-Arabinose to D-Arabinono-1,4-lactone
A common method for this oxidation is the use of bromine water.
-
Protocol:
-
Suspend D-arabinose (1 equivalent) in water.
-
Add bromine (approximately 2 equivalents) to the suspension at room temperature.
-
Stir the mixture until the bromine color disappears.
-
Remove the resulting hydrobromic acid by passing the solution through an anion-exchange resin or by neutralization with a suitable base (e.g., barium carbonate).
-
Concentrate the solution under reduced pressure to obtain D-arabinono-1,4-lactone, which can be used in the next step without further purification.
-
2.1.2. Step 2: Epimerization of D-Arabinono-1,4-lactone to D-Ribono-1,4-lactone
The epimerization at C2 is typically achieved by heating an aqueous solution of the aldono-lactone in pyridine or another suitable base.
-
Protocol:
-
Dissolve D-arabinono-1,4-lactone in a minimal amount of water.
-
Add pyridine and heat the solution at reflux for several hours.
-
Monitor the reaction by polarimetry or chromatography until the optical rotation reaches a constant value, indicating equilibrium.
-
Cool the reaction mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.
-
The resulting syrup containing a mixture of D-arabinono-1,4-lactone and D-ribono-1,4-lactone is carried forward to the next step.
-
2.1.3. Step 3: Reduction of D-Ribono-1,4-lactone to D-Ribose
The lactone is reduced to the corresponding aldose using a reducing agent such as sodium amalgam or sodium borohydride.
-
Protocol (using Sodium Borohydride):
-
Dissolve the crude D-ribono-1,4-lactone in water or a mixed aqueous-organic solvent system.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) in portions while maintaining the pH of the solution between 3 and 4 by the controlled addition of a dilute acid (e.g., sulfuric acid).
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature.
-
Neutralize the reaction mixture and then deionize using cation and anion exchange resins.
-
Concentrate the solution under reduced pressure to obtain a syrup. D-ribose can be crystallized from ethanol.
-
Stage 2: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose
This stage involves the protection of the hydroxyl groups of D-ribose with benzoyl chloride.
-
Protocol:
-
Suspend D-ribose (1 equivalent) in a mixture of pyridine and dichloromethane at 0 °C.
-
Add benzoyl chloride (at least 3 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1,3,5-tri-O-benzoyl-α-D-ribofuranose as a solid.
-
Stage 3: Synthesis of this compound
This is the final fluorination step using diethylaminosulfur trifluoride (DAST).
-
Protocol:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1 equivalent) in anhydrous dichloromethane in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add diethylaminosulfur trifluoride (DAST) (1.5 to 3 equivalents) dropwise to the solution at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature or gently heat to 40°C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using chloroform or a hexane/ethyl acetate gradient) to afford the pure this compound.[1]
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Epimerization | D-Arabinose | 1. Br₂, H₂O2. Pyridine3. NaBH₄ | 1. H₂O2. Pyridine/H₂O3. H₂O | 1. RT2. Reflux3. 0 to RT | 1. Varies2. Several3. Several | Variable |
| Benzoylation | D-Ribose | Benzoyl chloride, Pyridine | Dichloromethane | 0 to RT | 12-16 | ~70-80 |
| Fluorination | 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | DAST | Dichloromethane | RT to 40 | 16-24 | 71-96 |
Spectroscopic Data
1,3,5-Tri-O-benzoyl-α-D-ribofuranose
| Type | Data |
| ¹H NMR | Spectral data available in public databases such as SpectraBase.[2] |
| ¹³C NMR | Spectral data available in public databases such as SpectraBase.[2] |
| MS (GC-MS) | m/z Top Peak: 105.[3] |
This compound
| Type | Data (CDCl₃) |
| ¹H NMR (δ, ppm) | 8.2-7.95 (m, 6H), 7.75-7.5 (m, 3H), 7.5-7.35 (m, 6H), 6.75 (d, 1H, J=9 Hz), 5.65 (dd, 1H, J=18 Hz, 3 Hz), 5.35 (d, 1H, J=48 Hz), 4.85-4.75 (m, 1H), 4.75-4.65 (m, 2H) |
| ¹⁹F NMR (δ, ppm) | -191 |
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Purification Logical Flow
Caption: General purification workflow for the benzoylation and fluorination steps.
References
The Pivotal Role of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose in Clofarabine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and significance of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as a key precursor in the production of clofarabine, a second-generation purine nucleoside analog. Clofarabine has demonstrated significant efficacy in treating certain types of leukemia, particularly in pediatric patients. This document provides a comprehensive overview of the chemical properties, synthesis protocols, and the subsequent conversion of this crucial intermediate to the active pharmaceutical ingredient.
Chemical and Physical Properties
This compound is a synthetic derivative of the sugar arabinose. The strategic placement of a fluorine atom at the 2'-position and benzoyl protecting groups at the 1, 3, and 5-positions of the furanose ring are critical for its role as a clofarabine precursor. These modifications enhance the stability of the molecule and facilitate the stereoselective formation of the desired β-glycosidic bond during the coupling reaction with the purine base.
| Property | Value |
| CAS Number | 97614-43-2 |
| Molecular Formula | C26H21FO7 |
| Molecular Weight | 464.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents |
Synthesis of this compound
The synthesis of the title compound is a critical step in the overall production of clofarabine. One common method involves the fluorination of a readily available starting material, 1,3,5-tri-O-benzoyl-α-D-ribofuranose, using diethylaminosulfur trifluoride (DAST).
Experimental Protocol: Fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (4.88 g, 10.8 mmol) in dichloromethane (75 ml) in a suitable reaction vessel.
-
With stirring, add DAST (5.23 g, 32.4 mmol) dropwise to the solution.
-
Heat the reaction mixture to 40°C and allow it to stir for 16 hours.
-
After the reaction is complete, cool the mixture and carefully quench it by adding saturated aqueous NaHCO₃ solution (50 ml).
-
Separate the organic layer and wash it sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ solution (50 ml).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with chloroform, to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose as a yellow oil (Yield: 3.6 g, 71%).[1]
Characterization Data:
-
¹H NMR (500 MHz, CD₂Cl₂): δ 8.2–7.38 (m, 15H, Benzoyl), 6.7 (d, 1H, J₁,₂ = 20 Hz, H1), 5.61 (dd, 1H, H3), 5.4 (d, 1H, J₂,F = 50 Hz, H2), 4.7 (m, 3H, H4, H5, H5').[1]
-
FAB-MS: m/z 464.49 (calculated for C₂₆H₂₁FO₇: 464.44).[1]
Conversion to Clofarabine: Glycosylation and Deprotection
The conversion of this compound to clofarabine involves two key steps: the formation of a glycosyl donor, typically a bromide, followed by coupling with 2-chloroadenine and subsequent removal of the benzoyl protecting groups.
Experimental Workflow for Clofarabine Synthesis
Caption: Chemical synthesis pathway from the precursor to Clofarabine.
Experimental Protocol: Synthesis of Clofarabine
Step 1: Formation of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide
Materials:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
Dichloromethane (DCM)
-
Hydrogen bromide (30% in acetic acid)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (3.6 g, 7.76 mmol) in dichloromethane (17 ml).
-
Add a solution of HBr in acetic acid (30%, 4.5 ml) and stir the mixture overnight at room temperature.
-
Wash the reaction mixture with water (2 x 15 ml) and then with saturated aqueous NaHCO₃ solution (2 x 15 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the bromide product as a brown oil (Yield: 3.4 g, 97%).[1]
Step 2: Glycosylation with 2-Chloroadenine
One of the most efficient chemical syntheses involves the condensation of the glycosyl bromide with 2-chloroadenine.[2]
Step 3: Deprotection to Yield Clofarabine
The final step is the removal of the benzoyl protecting groups, typically achieved by treatment with ammonia in methanol, to afford clofarabine.
Chemoenzymatic Synthesis of Clofarabine
An alternative and often more stereoselective approach to clofarabine synthesis is a chemoenzymatic method. This process involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, followed by an enzymatic condensation with 2-chloroadenine.
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of Clofarabine.
This chemoenzymatic approach can lead to high yields of clofarabine (e.g., 67%) with excellent stereoselectivity.[2]
Mechanism of Action of Clofarabine
Clofarabine is a prodrug that is intracellularly phosphorylated to its active 5'-triphosphate metabolite. This active form exerts its anticancer effects through multiple mechanisms.
Signaling Pathway of Clofarabine's Action
Caption: Mechanism of action of Clofarabine.
The primary mechanisms of action of clofarabine triphosphate include:
-
Inhibition of Ribonucleotide Reductase: This leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis.[3][4]
-
Inhibition of DNA Polymerase: This directly hinders the process of DNA replication and repair.[3][4]
-
Induction of Apoptosis: By disrupting DNA synthesis, clofarabine triggers programmed cell death in rapidly dividing cancer cells.[3]
Conclusion
This compound is a cornerstone intermediate in the synthesis of the potent anticancer agent clofarabine. The methodologies for its synthesis and subsequent conversion to clofarabine, through both chemical and chemoenzymatic routes, are well-established. A thorough understanding of these processes, coupled with insights into the mechanism of action of clofarabine, is crucial for researchers and professionals involved in the development and optimization of novel cancer therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in this important area of research.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 4. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
The Role of 2-Deoxy-2-Fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose in Radiopharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The precursor 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a key intermediate in the synthesis of the positron emission tomography (PET) imaging agent [18F]FMAU (2'-Deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil), not [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose). [18F]FMAU is utilized as a probe for monitoring cellular proliferation. This guide will provide an in-depth analysis of the role of this benzoyl-protected arabinofuranose derivative in the synthesis of [18F]FMAU and, for clarity, will also briefly outline the standard synthesis of the more widely known [18F]FDG to highlight the distinct precursors and pathways.
Part 1: Synthesis of [18F]FMAU using this compound
The synthesis of [18F]FMAU is a multi-step process that involves the radiosynthesis of an 18F-labeled sugar intermediate, which is then coupled with a protected thymine base. The benzoyl protecting groups on the arabinofuranose precursor are crucial for directing the fluorination and subsequent coupling reactions.
Experimental Protocol for [18F]FMAU Synthesis
The following protocol is a synthesis of methodologies described in the literature.[1][2]
Step 1: [18F]Fluorination of the Precursor
-
Preparation of [18F]Fluoride: Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Azeotropic Drying: The aqueous [18F]fluoride is mixed with a solution of tetrabutylammonium bicarbonate and evaporated to dryness azeotropically with acetonitrile at approximately 80°C under a stream of argon. This step is critical to remove water, which can interfere with the nucleophilic substitution.
-
Fluorination Reaction: The dried tetrabutylammonium [18F]fluoride is redissolved in dry acetonitrile and added to the precursor, 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose. The reaction mixture is heated at 80-82°C for about 30 minutes to produce 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[1]
Step 2: Bromination of the [18F]Fluorinated Sugar
-
The 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose intermediate is converted to its more reactive 1-bromo derivative. This is a common strategy to facilitate the subsequent glycosylation reaction.
Step 3: Coupling with Protected Thymine
-
Preparation of Silylated Thymine: 2,4-bis-O-(trimethylsilyl)thymine is freshly prepared.
-
Coupling Reaction: A solution of the prepared silylated thymine in 1,2-dichloroethane is added to the 1-bromo-2-deoxy-2-[18F]fluoro-3,5-di-O-benzoylarabinofuranose.[1] The mixture is heated at 97-100°C for 60 minutes.[1]
-
Initial Purification: The reaction mixture is cooled and passed through a Sep-Pak silica gel cartridge, eluting with 10% methanol in dichloromethane to yield the crude product, 2'-deoxy-2'-[18F]fluoro-3',5'-di-O-benzoyl-5-methyl-1-β/α-D-arabinofuranosyluracil.[1]
Step 4: Deprotection and Final Purification
-
Hydrolysis: The crude product is dissolved in methanol, and a 1 M solution of sodium methoxide in methanol is added. The mixture is heated at reflux for 5 minutes to remove the benzoyl protecting groups.[1]
-
Neutralization: The reaction is cooled and neutralized with 2 N hydrochloric acid in methanol.[1]
-
Final Purification: The solvent is evaporated, and the residue is diluted with acetonitrile/water. The final product, [18F]FMAU, is purified using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column.[1]
Quantitative Data for [18F]FMAU Synthesis
| Parameter | Conventional Method | Microdroplet Reactor Method |
| Radiochemical Yield (decay corrected) | 12 ± 3%[3][4] | 25 ± 3%[3] |
| Activity Yield | ~5% | 19 ± 2%[3] |
| Synthesis Time (from EOB) | ~150 min[4] | 28 ± 1 min[3] |
| Radiochemical Purity | >99%[4] | >99%[3] |
| Specific Activity | 383 ± 33 mCi/μmol | Not Reported |
| α/β Anomer Ratio | 4:6[4] | Not Reported |
[18F]FMAU Synthesis Workflow
Caption: Workflow for the synthesis of [18F]FMAU.
Part 2: Standard Synthesis of [18F]FDG
For comparative purposes, the standard and most widely used method for [18F]FDG synthesis is the nucleophilic substitution on a mannose triflate precursor.[5][6][7] This method is favored due to its high yield and stereospecificity.
Experimental Protocol for [18F]FDG Synthesis
-
[18F]Fluoride Trapping and Elution: [18F]Fluoride in [18O]water from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 222™) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride is dried azeotropically to remove water.
-
Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in acetonitrile at an elevated temperature.[7][8]
-
Hydrolysis: The acetyl protecting groups are removed by basic hydrolysis (e.g., with sodium hydroxide).
-
Purification: The final product is purified using a series of cartridges (e.g., C18 and alumina) to remove unreacted [18F]fluoride, the phase transfer catalyst, and other impurities.
Quantitative Data for [18F]FDG Synthesis
| Parameter | Value |
| Radiochemical Yield (decay corrected) | >50%[5] |
| Synthesis Time | ~25-35 min |
| Radiochemical Purity | >95% |
| Precursor | Mannose triflate |
[18F]FDG Synthesis Workflow
Caption: Workflow for the standard synthesis of [18F]FDG.
Conclusion
References
- 1. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US20120053337A1 - SYNTHESIS OF 2'-Deoxy-2'-[18F]FLUORO-5-METHYL-1-B-D-ARABINOFURANOSYLURACIL (18F-FMAU) - Google Patents [patents.google.com]
- 3. Rapid, high-yield radiosynthesis of 2â-deoxy-2â-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU) in a microdroplet reactor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Powerful Therapeutic: A Technical Guide to the Discovery and History of 2'-Deoxy-2'-Fluoro-arabinonucleosides
An in-depth exploration for researchers, scientists, and drug development professionals into the core of 2'-deoxy-2'-fluoro-arabinonucleosides (FANA), from their initial synthesis to their current role in cutting-edge therapeutics.
The journey of 2'-deoxy-2'-fluoro-arabinonucleosides (FANA) from a laboratory curiosity to a promising class of therapeutic molecules is a testament to the relentless pursuit of scientific innovation. First synthesized in 1969, these modified nucleosides have carved a significant niche in the landscape of drug development, demonstrating potent antiviral and anticancer activities. Their unique structural and chemical properties, particularly the presence of a fluorine atom at the 2'-arabino position, confer remarkable biological stability and enhanced binding affinity to target nucleic acids, making them a cornerstone of antisense and aptamer technologies. This guide delves into the pivotal moments of their discovery, the evolution of their synthesis, their mechanism of action, and the quantitative data that underscore their therapeutic potential.
A Historical Perspective: The Dawn of a New Nucleoside Analog
The synthesis of 2'-deoxy-2'-fluoroarabinonucleosides (2'F-araNs) was first reported in 1969, marking a significant milestone in nucleoside chemistry.[1] Early research was largely driven by the quest for novel therapeutic agents, with a focus on antiviral and anticancer applications. Over the decades, numerous 2'F-araNs have been synthesized and evaluated, with at least five compounds progressing to clinical trials.[1] The incorporation of these modified nucleosides into oligonucleotides, creating what is known as 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA), opened up new frontiers in therapeutic and diagnostic applications.[1] This innovation allowed for the development of antisense oligonucleotides with enhanced stability, target affinity, and the ability to elicit RNase H-mediated cleavage of target mRNA.
Quantitative Data at a Glance
The therapeutic efficacy of 2'-deoxy-2'-fluoro-arabinonucleosides is underpinned by compelling quantitative data. The following tables summarize key findings related to their binding affinity, antiviral, and anticancer activities.
Table 1: Enhanced Binding Affinity of FANA Oligonucleotides
| Oligonucleotide Type | Target | ΔTm (°C) per modification | Reference |
| 2'-F-ANA | RNA | +1.2 | Glen Research |
| 2'-F-ANA (single mismatch) | RNA | -7.2 | Glen Research |
| 2'-F-ANA (single mismatch) | DNA | -3.9 | Glen Research |
ΔTm represents the change in the melting temperature of the nucleic acid duplex, a measure of its stability.
Table 2: Antiviral Activity of Selected 2'-Deoxy-2'-fluoro-arabinonucleoside Analogs
| Compound | Virus | Cell Line | IC50 | Reference |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine (1b) | HIV-1 | --- | 86 nM | [2] |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine (2) | HIV-1 | --- | 1.34 nM | [2] |
| 5-vinyl-2'-fluoro-ara-C (10) | HSV-1 | --- | ED90 = 0.40 µM | [3] |
| 5-vinyl-2'-fluoro-ara-C (10) | HSV-2 | --- | ED90 = 0.59 µM | [3] |
| 5-vinyl-2'-fluoro-ara-U (24) | HSV-1 | --- | ED90 = 0.043 µM | [3] |
| 5-vinyl-2'-fluoro-ara-U (24) | HSV-2 | --- | ED90 = 0.56 µM | [3] |
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 µM | [4] |
| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 µM | [4] |
IC50 (or ED90) is the concentration of a drug that is required for 50% (or 90%) inhibition in vitro.
Table 3: Anticancer Activity of Selected 2'-Fluorinated Isomeric Nucleosides
| Compound | Cell Line | IC50 | Reference |
| 7a,b | L1210 leukemia | --- | 55% increase in life span at 500 mg/kg |
| 8a,b | L1210 leukemia | --- | 29% increase in life span at 200 mg/kg |
| 7a,b, 8a,b, 10a,b | Various tumor cells | 10⁻⁴ - 10⁻⁵ M | [3] |
Key Experimental Protocols
The synthesis and evaluation of 2'-deoxy-2'-fluoro-arabinonucleosides involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine
This protocol outlines a key step in the synthesis of a protected FANA thymidine derivative.
Materials:
-
2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide
-
2,4-bis-O-(trimethylsilyl)thymine
-
Carbon tetrachloride (CCl₄)
-
Methanol
-
Chloroform
Procedure:
-
A mixture of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1.70 g, 4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (1.23 g, 4.82 mmol) in CCl₄ (20 ml) is refluxed for 60 hours.[5]
-
The reaction is then quenched with methanol (10 ml).[5]
-
The resulting solid is filtered off.[5]
-
The filtrate is evaporated, and the residue is purified by flash column chromatography using a chloroform/methanol gradient (20/1 to 19/1, v/v) to yield the final product.[5]
Solid-Phase Synthesis of 2'F-ANA Oligonucleotides
This protocol describes the automated synthesis of FANA oligonucleotides on a solid support.
Procedure:
-
Phosphoramidite Preparation: The protected 2'-fluoroarabinonucleoside is converted to its 3'-O-(N,N-diisopropyl)phosphoramidite derivative.
-
Automated Synthesis: The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The key steps in each cycle are:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next FANA phosphoramidite monomer. A longer coupling time (e.g., 6 minutes) is typically used for FANA monomers compared to standard DNA monomers.[6]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using aqueous ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
RNase H Cleavage Assay
This assay is used to evaluate the ability of FANA antisense oligonucleotides to induce the degradation of a target RNA molecule.
Materials:
-
FANA antisense oligonucleotide
-
Target RNA molecule (labeled with a fluorescent or radioactive tag)
-
RNase H enzyme
-
Reaction buffer
Procedure:
-
Annealing: The FANA oligonucleotide and the target RNA are annealed by heating to 95°C for 2 minutes, followed by slow cooling to room temperature to form a duplex.
-
Reaction Initiation: The annealed duplex is incubated with RNase H in the appropriate reaction buffer at 37°C.
-
Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., EDTA).
-
Analysis: The cleavage products are analyzed by denaturing polyacrylamide gel electrophoresis. The extent of RNA cleavage is quantified by measuring the intensity of the bands corresponding to the full-length RNA and the cleavage products.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
Spectroscopic and Synthetic Profile of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document compiles known quantitative data, detailed experimental protocols, and visual representations of its synthesis and structural features.
Physicochemical and Spectroscopic Data
The following tables summarize the reported physicochemical and spectroscopic properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁FO₇ | [1][2] |
| Molecular Weight | 464.44 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 82-90 °C | [1] |
| Optical Rotation | [α]²⁰D = +74 ± 2° (c=1 in CH₂Cl₂) | [1] |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₂Cl₂)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 6.7 | d | J₁,₂ = 20 |
| H2 | 5.4 | d | J₂,F = 50 |
| H3 | 5.61 | dd | - |
| H4, H5, H5' | 4.7 | m | - |
| Benzoyl (15H) | 8.2–7.38 | m | - |
| [Source: Nucleic Acids Research, 2000, Vol. 28, No. 15][3] |
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| FAB-MS | 464.49 | [M]⁺ (Calculated: 464.44) |
| [Source: Nucleic Acids Research, 2000, Vol. 28, No. 15][3] |
-
¹³C NMR: Carbonyl carbons of the benzoyl groups are expected in the range of 165-170 ppm. Aromatic carbons would appear between 128-135 ppm. The anomeric carbon (C1) would likely be found around 100-105 ppm, and the carbon bearing the fluorine (C2) would show a large coupling constant (¹JC-F).
-
¹⁹F NMR: A single resonance for the fluorine atom at the 2-position is expected. In similar 2'-deoxy-2'-fluoroarabinonucleosides, the fluorine signal appears as a complex multiplet due to couplings with adjacent protons.
-
IR Spectroscopy: Characteristic absorption bands would include strong C=O stretching vibrations for the benzoate esters around 1720-1740 cm⁻¹, C-O stretching vibrations in the 1200-1300 cm⁻¹ region, and aromatic C-H stretching above 3000 cm⁻¹.
Experimental Protocols
Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
The synthesis of the title compound is achieved through the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using diethylaminosulfur trifluoride (DAST).
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Dichloromethane (CH₂Cl₂)
-
Diethylaminosulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml) is stirred.[3]
-
DAST (32.4 mmol) is added dropwise to the solution.[3]
-
The resulting mixture is stirred at 40°C for 16 hours.[3]
-
The reaction is then cooled and quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[3]
-
The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[3]
-
The organic layer is dried over MgSO₄, filtered, and the solvent is removed by evaporation.[3]
-
The crude product is purified by silica gel column chromatography using chloroform as the eluent to yield the final product as a yellow oil (71% yield).[3]
Visualizations
The following diagrams illustrate the synthetic workflow and the key structural features of the molecule.
Caption: Synthetic workflow for the preparation of the title compound.
Caption: Key structural features influencing spectroscopic properties.
References
A Technical Guide to 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE: A Key Intermediate in Nucleoside Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a crucial synthetic intermediate in the development of therapeutic nucleoside analogs. This document outlines its chemical properties, commercial availability, key synthetic applications, and the biological role of its derivatives.
Core Compound Specifications
This compound is a protected fluorinated sugar derivative essential for the synthesis of various antiviral and anticancer agents. Its benzoyl protecting groups offer stability during synthetic manipulations, while the fluorine atom at the 2' position is a key feature in many successful nucleoside drugs, enhancing their metabolic stability and biological activity.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 97614-43-2 |
| Molecular Formula | C₂₆H₂₁FO₇ |
| Molecular Weight | 464.44 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 74-87 °C (range observed across suppliers)[1][2][4] |
| Solubility | Soluble in chloroform and dichloromethane[4] |
| Storage | Refrigerate, keep away from heat and oxidizing agents[4] |
Commercial Supplier Data
A variety of chemical suppliers offer this compound. The table below summarizes the specifications from several prominent vendors to aid in procurement decisions.
| Supplier | Product Number | Purity | Melting Point (°C) | Additional Notes |
| TCI America | D4594 | >98.0% (GC)[1] | 85[1] | Also report a melting range of 83.0-87.0 °C |
| Thermo Scientific Chemicals | J66805 | Not specified | 76-78[4] | Formerly an Alfa Aesar product. |
| ChemScene | CS-W009129 | ≥98% | Not specified | Store at 4°C. |
| Santa Cruz Biotechnology | sc-223307 | Not specified | Not specified | For research use only. |
| ChemBK | - | Not specified | 74-77[2][5] | Predicted physical properties also listed. |
Key Synthetic Applications and Experimental Protocols
The primary application of this compound is as a starting material for the synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides. A prominent example is the synthesis of Clofarabine, a purine nucleoside analog used in the treatment of leukemia.[2][5]
Experimental Workflow: Synthesis of Clofarabine
The synthesis of Clofarabine from this compound generally proceeds through a multi-step process involving the formation of a glycosyl donor, coupling with a nucleobase, and subsequent deprotection. One of the most efficient chemical syntheses involves converting the starting material into a bromide intermediate.[6] A chemoenzymatic approach has also been developed, offering an alternative route.[6][7]
Detailed Experimental Protocol: Chemoenzymatic Synthesis of Clofarabine
This approach involves the enzymatic phosphorylation of a derivative of the starting material, followed by an enzyme-catalyzed condensation with the nucleobase.
Step 1: Synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2FAra-1P) This key intermediate is synthesized from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose in a three-step conversion without the isolation of intermediary products.[6]
Step 2: Enzymatic Condensation The synthesized 2FAra-1P is condensed with 2-chloroadenine. This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP).[6] This enzymatic step ensures high stereoselectivity for the desired β-anomer.
Step 3: Purification The resulting Clofarabine is then purified. This method has been shown to produce Clofarabine in a 67% yield.[6]
Biological Relevance and Signaling Pathways of Derivatives
This compound itself is a synthetic precursor and is not known to have direct biological activity. Its significance lies in its role as a building block for pharmacologically active nucleoside analogs like Clofarabine. The biological effects are observed after the sugar moiety is incorporated into a nucleoside and subsequently phosphorylated within the cell.
Mechanism of Action of Clofarabine
Clofarabine exerts its anticancer effects through a multi-faceted mechanism after being intracellularly converted to its active 5'-triphosphate metabolite.[8]
-
Inhibition of DNA Synthesis: Clofarabine triphosphate competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. Its incorporation leads to chain termination, thereby halting DNA replication.[8][9]
-
Inhibition of Ribonucleotide Reductase: The triphosphate metabolite also inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA synthesis and repair. This depletion of the deoxynucleotide pool further hinders DNA replication.[8][9]
-
Induction of Apoptosis: By disrupting DNA synthesis and repair, Clofarabine induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. Thermo Scientific Chemicals 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2'-fluoro-arabinonucleosides from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2'-fluoro-arabinonucleosides, crucial building blocks for antisense oligonucleotides and antiviral agents. The protocols outlined below utilize 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as the key starting material.
Introduction
2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that exhibits high binding affinity to complementary RNA sequences and enhanced metabolic stability, making it a promising candidate for therapeutic applications.[1] The synthesis of 2'F-ANA requires the preparation of protected 2'-deoxy-2'-fluoro-arabinonucleoside building blocks.[1][2] This application note details the chemical synthesis of these nucleosides starting from the readily available this compound.[3][4] This fluorinated sugar derivative serves as a versatile intermediate in the synthesis of various antiviral and chemotherapeutic nucleosides.[5]
The general synthetic strategy involves the formation of a glycosyl bromide from the protected fluoro-sugar, followed by a glycosylation reaction with a silylated nucleobase.[3][6][7] Subsequent deprotection of the benzoyl groups yields the final 2'-fluoro-arabinonucleoside.
Experimental Workflow
The overall process for the synthesis of 2'-fluoro-arabinonucleosides from the protected fluoroarabinofuranose is depicted in the following workflow diagram.
Caption: Overall experimental workflow for the synthesis of 2'-fluoro-arabinonucleosides.
Chemical Reaction Pathway
The key chemical transformations involved in the synthesis are illustrated in the following reaction scheme.
Caption: Chemical reaction pathway for the synthesis of 2'-fluoro-arabinothymidine.
Experimental Protocols
Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
This protocol describes the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using diethylaminosulfur trifluoride (DAST).
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Dichloromethane (CH2Cl2)
-
Diethylaminosulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Magnesium sulfate (MgSO4)
-
Chloroform (CHCl3)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add DAST (32.4 mmol) dropwise.[3]
-
Stir the resulting mixture at 40°C for 16 hours.[3]
-
Cool the reaction mixture and quench with saturated aqueous NaHCO3 (50 ml).[3]
-
Separate the organic layer and wash it with water (2 x 50 ml) and then with saturated aqueous NaHCO3 (50 ml).[3]
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.[3]
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield compound (1) as a yellow oil.[3]
Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2)
This protocol details the conversion of the fluorinated sugar (1) to the corresponding glycosyl bromide (2).
Materials:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
-
Dichloromethane (CH2Cl2)
-
30% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1) (7.76 mmol) in dichloromethane (17 ml).[3]
-
Add 30% HBr in acetic acid (4.5 ml) to the solution and stir the mixture overnight.[3]
-
Wash the reaction mixture with water (2 x 15 ml) and saturated NaHCO3 (2 x 15 ml).[3]
-
Dry the organic layer over MgSO4, filter, and use the resulting solution of compound (2) directly in the next step.[3]
Step 3: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)
This protocol describes the glycosylation of the glycosyl bromide (2) with silylated thymine.
Materials:
-
Thymine
-
Ammonium sulfate
-
Hexamethyldisilazane (HMDS)
-
2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) in dichloromethane
-
Carbon tetrachloride (CCl4)
-
Methanol (MeOH)
Procedure:
-
Silylation of Thymine: Reflux a suspension of thymine (37.7 mmol) and ammonium sulfate (250 mg) in hexamethyldisilazane (75 ml) overnight until the solution becomes clear.[3] Cool the reaction mixture and evaporate the excess HMDS to obtain the bis-silylated thymine.[3]
-
Glycosylation: Add a solution of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) (4.02 mmol) to a mixture of 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl4 (20 ml).[3]
-
Reflux the reaction mixture for 60 hours.[3]
-
Quench the reaction with methanol (10 ml) and filter the solid formed to obtain the protected nucleoside (3).[3]
Step 4: Deprotection to Yield 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine
This protocol describes the removal of the benzoyl protecting groups.
Materials:
-
1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)
-
Concentrated ammonium hydroxide (NH4OH)
-
Methanol (MeOH)
Procedure:
-
Suspend the protected nucleoside (3) in a mixture of concentrated NH4OH and methanol.
-
Stir the mixture at room temperature for 16 hours.
-
Evaporate the solvent and purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the final 2'-fluoro-arabinonucleoside.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of 2'-fluoro-arabinothymidine.
| Step | Reactants | Product | Solvent(s) | Temperature | Time | Yield |
| 1. Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose, DAST | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1) | CH2Cl2 | 40°C | 16 h | 71% |
| 2. Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1), HBr/AcOH | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) | CH2Cl2 | RT | 16 h | - |
| 3. Glycosylation | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2), bis-silylated thymine | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3) | CCl4 | Reflux | 60 h | - |
| 4. Deprotection | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3), conc. NH4OH/MeOH | 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine | MeOH | RT | 16 h | - |
Note: Yields for steps 2, 3, and 4 were not explicitly provided in the cited literature as quantitative values but are part of a multi-step synthesis.
Characterization Data
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1):
References
- 1. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Glycosylation using 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) has emerged as a significant modification in antisense oligonucleotides, offering enhanced nuclease resistance, high binding affinity to target RNA, and the ability to elicit RNase H activity. A key building block for the synthesis of 2'F-ANA is 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. This versatile glycosyl donor allows for the stereoselective introduction of the 2-deoxy-2-fluoroarabino moiety into various molecules. These application notes provide detailed protocols for the use of this compound in glycosylation reactions, with a focus on the synthesis of precursors for 2'F-ANA oligonucleotides.
Applications
The primary application of this compound lies in the synthesis of 2'-deoxy-2'-fluoroarabinonucleosides, which are subsequently converted to phosphoramidites for solid-phase oligonucleotide synthesis. These 2'F-ANA oligonucleotides have shown significant promise in the development of antisense therapeutics.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₆H₂₁FO₇
-
Molecular Weight: 464.44 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in dichloromethane, chloroform, and other common organic solvents.
Experimental Protocols
Protocol 1: General Glycosylation of an Alcohol Acceptor
This protocol describes a general procedure for the Lewis acid-catalyzed glycosylation of an alcohol acceptor with this compound. The reaction conditions may require optimization depending on the specific alcohol acceptor used.
Materials:
-
This compound (Glycosyl Donor)
-
Alcohol Acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Molecular Sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Transfer the glycosyl donor solution to the flask containing the alcohol acceptor and molecular sieves via cannula.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the acceptor and Lewis acid).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂ or TMSOTf, 1.5 - 2.0 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.
-
Separate the organic layer, and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine
This protocol details the synthesis of a 2'F-ANA thymidine nucleoside analogue.
Materials:
-
This compound
-
2,4-Bis-O-(trimethylsilyl)thymine
-
Hydrogen bromide (30% in acetic acid)
-
Dichloromethane (DCM)
-
Carbon tetrachloride (CCl₄)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Glycosyl Bromide:
-
To a solution of this compound (1.0 eq) in DCM, add HBr (30% in acetic acid).
-
Stir the mixture overnight at room temperature.
-
Wash the reaction mixture with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide.
-
-
Glycosylation:
-
A mixture of the crude glycosyl bromide (1.0 eq) and 2,4-bis-O-(trimethylsilyl)thymine (1.2 eq) in CCl₄ is refluxed for 60 hours.
-
Quench the reaction with methanol.
-
Filter the solid formed and evaporate the solvent.
-
Purify the residue by flash column chromatography (chloroform/methanol) to yield 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine.
-
Quantitative Data
The following table summarizes representative yields for glycosylation reactions using 2-deoxy-2-fluoro-arabinofuranose donors with different types of acceptors.
| Glycosyl Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 2,4-Bis-O-(trimethylsilyl)thymine | CCl₄, reflux, 60 h | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine | ~37% | |
| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Silylated purine base | SnCl₄, TMSOTf, or other Lewis acids in an inert solvent | 2'-Deoxy-2'-fluoroarabinofuranosyl purine nucleosides | 30-40% | |
| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 2,6-Dihalopurine | Coupling followed by replacement of 6-halogen | 2-Halo-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenines | N/A |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Visualizations
Workflow for 2'F-ANA Oligonucleotide Synthesis
The following diagram illustrates the overall workflow for the synthesis of 2'F-ANA oligonucleotides, starting from the protected 2-deoxy-2-fluoro-arabinofuranose sugar.
Caption: Overall workflow for the synthesis of 2'F-ANA oligonucleotides.
Glycosylation Reaction Mechanism
The following diagram illustrates a simplified mechanistic pathway for the Lewis acid-promoted glycosylation.
Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.
Application Notes and Protocols: TMSOTf-catalyzed Glycosylation with 2-Deoxy-2-Fluoro-Arabinofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, with many such compounds exhibiting potent antiviral and anticancer properties. A crucial modification in the design of these analogs is the introduction of a fluorine atom at the 2'-position of the sugar moiety, which can enhance metabolic stability and modulate biological activity. This document provides detailed application notes and experimental protocols for the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed glycosylation of 2-deoxy-2-fluoro-arabinofuranose derivatives, a key step in the synthesis of various 2'-deoxy-2'-fluoro-β-D-arabinonucleosides.
Application Notes
2'-Deoxy-2'-fluoro-arabinonucleosides are a significant class of compounds in drug discovery. The fluorine substituent at the 2'-position enhances the metabolic stability of the nucleoside by providing resistance to enzymatic degradation.[1] These analogs have demonstrated considerable potential as antiviral and anticancer agents.[2][3] For instance, 2'-deoxy-2'-fluoro-arabinofuranosylcytosine ([¹⁸F]FAC) is a versatile probe for imaging deoxycytidine kinase (dCK) expression levels in vivo, which is crucial for activating certain nucleoside-based drugs like gemcitabine.[4][5]
The TMSOTf-catalyzed glycosylation, often referred to as a modified Vorbrüggen glycosylation, is a powerful method for coupling a protected 2-deoxy-2-fluoro-arabinofuranose donor with a silylated nucleobase or an alcohol acceptor.[4][6] This method offers a streamlined approach, often reducing the number of synthetic steps compared to traditional methods that may require the preparation of more reactive glycosyl halides.[4][7] The use of TMSOTf as a catalyst facilitates the reaction under relatively mild conditions, although care must be taken due to its moisture sensitivity.[6]
Data Presentation
The following tables summarize quantitative data for the TMSOTf-catalyzed glycosylation of 2-deoxy-2-fluoro-arabinofuranose derivatives with various acceptors.
Table 1: TMSOTf-Catalyzed N-Glycosylation with Silylated Nucleobases
| Glycosyl Donor | Nucleobase Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| 1,3,5-tri-O-benzoyl-2-deoxy-2-[¹⁸F]fluoro-α-D-arabinofuranose | Silylated Cytosine | TMSOTf (excess) | Acetonitrile | 120 (microwave) | 25 min | 10.59 ± 4.2 (decay corrected) | ~2:1 | [4][7] |
| 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose | Silylated Uracil Derivatives | TMSOTf | Acetonitrile | 90 (microwave) | Not specified | 19-26 (decay corrected) | Not specified | [4] |
Table 2: TMSOTf-Catalyzed O-Glycosylation with Alcohol Acceptors (Representative Conditions)
| Glycosyl Donor | Alcohol Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Per-benzoylated 2-deoxy-2-fluoro-arabinofuranosyl bromide | Secondary Alcohol | TMSOTf (0.2) / Ag₂O (2.0) | DCM | 25 | 10 min | ~98 | Varies | [8] |
| Per-benzoylated 2-deoxy-2-fluoro-arabinofuranosyl bromide | Hindered Alcohol | TMSOTf (0.2) / Ag₂O (2.0) | DCM | 25 | 10 min | ~91-96 | Varies | [8] |
Note: Data for O-glycosylation with 2-deoxy-2-fluoro-arabinofuranose specifically is limited in the searched literature; the data presented is based on analogous TMSOTf-catalyzed glycosylations of similar 2-deoxyglycosyl donors.
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed N-Glycosylation of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose with a Silylated Pyrimidine Base
This protocol is adapted from the synthesis of [¹⁸F]FAC and can be generalized for other pyrimidine nucleobases.[4][7]
Materials:
-
1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose (glycosyl donor)
-
Pyrimidine base (e.g., cytosine, uracil, thymine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of TMSOTf and hexamethyldisilazane (HMDS) for silylation
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Microwave reactor or oil bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Silylation of the Nucleobase: In a dry microwave vial, combine the pyrimidine base (1.0 equiv.), TMSOTf (excess, e.g., 5 equiv.), and HMDS (excess, e.g., 4-5 equiv.) in anhydrous acetonitrile. Seal the vial and heat in a microwave reactor at 120°C for 20 minutes. Alternatively, reflux with BSA in anhydrous acetonitrile until the base is fully dissolved and silylated. The silylated nucleobase is typically used without further purification.
-
Glycosylation Reaction: To the cooled solution of the silylated nucleobase, add a solution of the 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose donor (1.0-1.2 equiv.) in anhydrous acetonitrile. Add an additional amount of TMSOTf (as catalyst, typically 1.0-1.5 equiv.).
-
Reaction Monitoring: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 25 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Deprotection: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of methanol. Evaporate the solvent under reduced pressure. The crude product is then subjected to deprotection of the benzoyl groups, typically using a solution of ammonia in methanol.
-
Purification: Purify the final deprotected nucleoside by silica gel column chromatography or preparative HPLC to separate the anomers and other impurities.
Protocol 2: General Procedure for TMSOTf-Catalyzed O-Glycosylation of a 2-Deoxy-2-fluoro-arabinofuranosyl Donor with an Alcohol Acceptor
This protocol is a general representation based on TMSOTf-catalyzed Koenigs-Knorr type reactions.[8]
Materials:
-
Protected 2-deoxy-2-fluoro-arabinofuranosyl donor (e.g., bromide or acetate)
-
Alcohol acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Silver(I) oxide (Ag₂O) (for glycosyl bromides)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor (1.0 equiv.), the 2-deoxy-2-fluoro-arabinofuranosyl donor (1.2-1.5 equiv.), and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0°C or -20°C). If using a glycosyl bromide, add Ag₂O (2.0-3.0 equiv.). Add TMSOTf (0.1-1.0 equiv.) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the glycosyl donor is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a few drops of pyridine or triethylamine. Filter the mixture through a pad of Celite®, washing with DCM.
-
Purification: Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Proposed mechanism of TMSOTf-catalyzed glycosylation.
Caption: General experimental workflow for synthesis.
References
- 1. Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2- trans glycosylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00274H [pubs.rsc.org]
- 2. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Purification of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose Reaction Products by Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the purification of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose from a crude reaction mixture using silica gel chromatography. This fluorinated arabinofuranose derivative is a key intermediate in the synthesis of various biologically active nucleoside analogues. The purification process is critical to remove unreacted starting materials, reagents, and reaction byproducts to ensure the high purity required for subsequent synthetic steps and biological assays. The protocol described herein is based on established methods for the purification of protected carbohydrates and is optimized for efficiency and purity.
Reaction Overview and Purification Strategy
The synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose typically involves the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The crude reaction mixture may contain the desired product, unreacted starting material, and various byproducts. Due to the differences in polarity between these components, silica gel chromatography is an effective method for purification. The benzoyl protecting groups render the sugar derivative relatively non-polar, making it suitable for normal-phase chromatography.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose (Starting Material) | C₂₆H₂₂O₈ | 462.45 | High |
| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (Product) | C₂₆H₂₁FO₇ | 464.44 | Medium |
| Potential Byproducts (e.g., elimination or rearranged products) | Variable | Variable | Low to Medium |
Table 2: Chromatographic Parameters and Expected Results
| Parameter | Description | Recommended Value/Range | Expected Outcome |
| Stationary Phase | Adsorbent for separation. | Silica Gel (60 Å, 230-400 mesh) | Good separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Solvent system to elute compounds. | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate Gradient | Effective separation of product from more polar starting material and less polar byproducts. |
| TLC Monitoring | To track the progress of the separation. | Visualization under UV light (254 nm). | Benzoylated compounds are UV active. |
| Rf Value (Product) | Retention factor in a given eluent. | ~0.38 in 100% Dichloromethane | Provides a benchmark for identifying the product-containing fractions. |
| Elution Order | The order in which compounds elute from the column. | 1. Less polar byproducts2. Product3. Starting Material | Separation based on decreasing polarity. |
Experimental Protocols
Materials and Reagents
-
Crude reaction mixture containing 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Toluene (ACS grade)
-
Dichloromethane (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
Rotary evaporator
Thin Layer Chromatography (TLC) Analysis of Crude Mixture
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system such as 3:1 Hexane/Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
The product, 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, is expected to have a higher Rf value than the more polar starting material, 1,3,5-tri-O-benzoyl-α-D-ribofuranose.
Silica Gel Column Chromatography Protocol
-
Column Preparation (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel to form a dry powder upon evaporation of the solvent.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 9:1 Hexane/Ethyl Acetate).
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by performing TLC analysis on the collected fractions.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1 Hexane/Ethyl Acetate) to elute the compounds of interest.
-
The less polar byproducts will elute first, followed by the desired product, and finally the more polar starting material.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
-
Visualizations
Caption: Experimental workflow for the purification of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
Caption: Logical relationship of reaction components and their separation based on polarity on silica gel.
Application Notes and Protocols for the NMR Analysis of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a key intermediate in the synthesis of various biologically active nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics. The presence of a fluorine atom at the 2'-position significantly influences the conformational properties and biological activity of these nucleosides. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this important synthetic intermediate. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.
Molecular Structure
IUPAC Name: [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Chemical Formula: C₂₆H₂₁FO₇
Molecular Weight: 464.44 g/mol
CAS Number: 97614-43-2
Data Presentation
¹H NMR Spectral Data
The following table summarizes the reported ¹H NMR spectral data for this compound.[1][2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 6.7 | d | J₁,₂ = 20 |
| H2 | 5.4 | d | J₂,F = 50 |
| H3 | 5.61 | dd | - |
| H4, H5, H5' | 4.7 | m | - |
| Benzoyl (15H) | 8.2–7.38 | m | - |
Solvent: CD₂Cl₂ Spectrometer Frequency: 500 MHz
¹³C and ¹⁹F NMR Spectral Data
As of the latest literature review, detailed assigned ¹³C and ¹⁹F NMR data for this compound has not been published. The protocols provided below outline the experimental approach to obtain and analyze this data.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the title compound involves the fluorination of a protected ribofuranose precursor.[1][2]
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in dichloromethane.
-
Cool the solution and add DAST dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., chloroform) to yield the pure product.[1]
NMR Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or CD₂Cl₂, 0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add the deuterated solvent to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it a few times to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol
Instrument: 400-600 MHz NMR Spectrometer
Experiment: Standard 1D ¹H NMR
Parameters:
-
Pulse Program: zg30 or similar
-
Solvent: CDCl₃ or CD₂Cl₂
-
Temperature: 298 K
-
Spectral Width: 10-15 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: 2-4 s
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy Protocol
Instrument: 100-150 MHz NMR Spectrometer
Experiment: 1D ¹³C NMR with proton decoupling
Parameters:
-
Pulse Program: zgpg30 or similar
-
Solvent: CDCl₃ or CD₂Cl₂
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 s
Processing:
-
Apply a Fourier transform with an exponential window function.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Identify and assign the carbon resonances. Note the C-F couplings.
¹⁹F NMR Spectroscopy Protocol
Instrument: 376-564 MHz NMR Spectrometer
Experiment: 1D ¹⁹F NMR with proton decoupling
Parameters:
-
Pulse Program: zgpg30 or similar
-
Solvent: CDCl₃ or CD₂Cl₂
-
Temperature: 298 K
-
Spectral Width: -50 to -250 ppm (typical for organic fluorine)
-
Number of Scans: 64-128
-
Relaxation Delay (d1): 2 s
Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Reference the chemical shift using an external or internal standard.
-
Analyze the chemical shift and any long-range couplings.
2D NMR Spectroscopy Protocols (for full characterization)
For unambiguous assignment of all proton and carbon signals, and to understand the through-bond and through-space correlations, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): To correlate ¹H and ¹⁹F nuclei.
Mandatory Visualizations
Caption: Overall workflow from synthesis to NMR analysis.
Caption: Logical relationships in NMR data analysis.
References
application of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE in PET tracer development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose serves as a critical precursor in the synthesis of a class of positron emission tomography (PET) tracers known as [¹⁸F]-labeled 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides. These tracers, including [¹⁸F]FAU (2'-deoxy-2'-[¹⁸F]fluoro-arabinofuranosyl-uracil), [¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil), and [¹⁸F]FIAU (2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-β-D-arabinofuranosyluracil), are invaluable tools in molecular imaging. Their applications primarily lie in the non-invasive in vivo visualization and quantification of two key biological processes: cellular proliferation and reporter gene expression. The strategic design of these molecules, incorporating the positron-emitting fluorine-18, allows for sensitive and specific imaging of these processes, providing crucial insights for cancer research, gene therapy monitoring, and antiviral drug development.
Principle of Application
The utility of PET tracers derived from this compound is rooted in their ability to act as analogs of natural nucleosides. Once administered, these tracers are transported into cells and are subsequently phosphorylated by specific kinases. This phosphorylation "traps" the radiotracer within the cell, leading to its accumulation in tissues with high kinase activity. The emitted positrons from the ¹⁸F label annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The intensity of the signal is proportional to the concentration of the tracer and, by extension, the activity of the target kinase.
Two primary imaging applications have been extensively explored:
-
Cellular Proliferation Imaging: Rapidly dividing cells, a hallmark of cancer, exhibit upregulated expression of human thymidine kinase 1 (TK1), an enzyme pivotal in the DNA synthesis salvage pathway. [¹⁸F]FMAU, for instance, is a substrate for TK1 and, to a lesser extent, mitochondrial thymidine kinase 2 (TK2).[1][2] Following phosphorylation, it is incorporated into DNA, providing a direct measure of cellular proliferation.[1][3]
-
Reporter Gene Imaging: In the context of gene therapy or cell tracking studies, a reporter gene, such as the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), can be introduced into cells of interest.[4][5][6] The enzyme product, HSV1-TK, has a much broader substrate specificity than its mammalian counterparts and can efficiently phosphorylate tracers like [¹⁸F]FAU and [¹⁸F]FIAU.[7] This allows for the specific imaging of cells expressing the reporter gene.[4][5]
Data Presentation
The following tables summarize key quantitative data for the synthesis and properties of representative PET tracers derived from this compound.
Table 1: Radiosynthesis Parameters for Various [¹⁸F]-labeled 2'-deoxy-2'-fluoro-arabinofuranosyl Nucleosides
| Tracer | Radiochemical Yield (Decay Corrected) | Synthesis Time (from EOB*) | Specific Activity | Reference |
| [¹⁸F]FAU | 35-45% | ~3 hours | > 3 Ci/µmol | [8] |
| [¹⁸F]FMAU | 35-45% | ~3 hours | > 3 Ci/µmol | [8] |
| [¹⁸F]FMAU | 12 ± 3% | ~150 min | 383 ± 33 mCi/µmol | [9] |
| [¹⁸F]FMAU | ~25% | 3.5 - 4.0 hours | 2300 mCi/µmol | [10] |
| [¹⁸F]FIAU | 35-45% | ~3 hours | > 3 Ci/µmol | [8] |
| [¹⁸F]FIAU | 10 ± 6% | ~110 min | 125 mCi/µmol | [11] |
| [¹⁸F]FEAU | 5 ± 1% | 5.5 hours | - | [11] |
*EOB: End of Bombardment
Table 2: In Vivo Tumor Uptake of [¹⁸F]-L-FMAU, [¹⁸F]-D-FMAU, and [¹⁸F]FLT in Human Lung Cancer Xenografts (2 hours post-injection)
| Tracer | Tumor Uptake (%ID/g) in H441 cells (faster-growing) | Tumor Uptake (%ID/g) in H3255 cells (slower-growing) | Tumor/Muscle Ratio in H441 cells | Tumor/Muscle Ratio in H3255 cells | Reference |
| [¹⁸F]-L-FMAU | 3.13 ± 1.11 | 1.38 ± 0.81 | 4.15 ± 1.82 | 1.62 ± 0.50 | [12] |
| [¹⁸F]-D-FMAU | 7.74 ± 1.39 | 4.49 ± 1.08 | 3.37 ± 1.19 | 1.96 ± 0.74 | [12] |
| [¹⁸F]FLT | 5.10 ± 1.45 | 0.57 ± 0.33 | 12.94 ± 4.38 | 1.50 ± 0.90 | [12] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of [¹⁸F]FMAU, a representative PET tracer, based on published methods.[8][10] Researchers should adapt this protocol based on their specific laboratory setup and available automated synthesis modules.
Protocol: Synthesis of [¹⁸F]FMAU
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
1,3,5-Tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose (precursor for the fluorinated sugar)
-
Tetrabutylammonium bicarbonate
-
Toluene
-
Hydrogen bromide (HBr) in acetic acid (AcOH)
-
2,4-Bis-O-(trimethylsilyl)thymine
-
1,2-Dichloroethane
-
Sodium methoxide (NaOMe) in methanol
-
Hydrochloric acid (HCl) in methanol
-
HPLC purification system (semi-preparative and analytical C18 columns)
-
Solvents for HPLC (e.g., ethanol/phosphate buffer or acetonitrile/water)
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak silica)
Procedure:
-
[¹⁸F]Fluoride Processing:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel.
-
Add a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or argon. Repeat with anhydrous acetonitrile until the mixture is dry.
-
-
Radiofluorination to form [¹⁸F]this compound:
-
Dissolve the precursor, 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose, in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K2.2.2 complex.
-
Heat the reaction mixture (e.g., at 80-85°C) for a specified time (e.g., 30 minutes).[10]
-
-
Formation of the Bromo-sugar Intermediate (if required by the specific protocol):
-
Cool the reaction mixture and dilute with a suitable solvent like toluene.
-
Evaporate the solvent.
-
Add a solution of HBr in acetic acid and heat (e.g., 80-82°C for 10 minutes).[10]
-
Evaporate the HBr/AcOH under a stream of argon to yield the crude 1-bromo-2-deoxy-2-[¹⁸F]fluoro-3,5-di-O-benzoylarabinofuranose.[10]
-
-
Glycosylation (Coupling with the Base):
-
Dissolve the crude bromo-sugar in a suitable solvent like 1,2-dichloroethane.
-
Add a solution of freshly prepared 2,4-bis-O-(trimethylsilyl)thymine in the same solvent.
-
Heat the reaction mixture (e.g., at 97-100°C) for a specified time (e.g., 60 minutes).[10]
-
-
Deprotection:
-
Cool the reaction mixture and pass it through a silica SPE cartridge to remove impurities.
-
Elute the product and evaporate the solvent.
-
Dissolve the crude protected [¹⁸F]FMAU in methanol.
-
Add a solution of sodium methoxide in methanol and heat at reflux for a short period (e.g., 5 minutes).[10]
-
Cool the mixture and neutralize with HCl in methanol.[10]
-
-
Purification:
-
Evaporate the methanol.
-
Redissolve the residue in the HPLC mobile phase.
-
Inject the solution onto a semi-preparative C18 HPLC column.
-
Collect the fraction corresponding to [¹⁸F]FMAU, identified by its retention time relative to a non-radioactive standard.
-
-
Formulation and Quality Control:
-
Evaporate the HPLC solvent from the collected fraction.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
Perform quality control tests, including radiochemical purity (by analytical HPLC), pH, and sterility, before in vivo use.
-
Mandatory Visualization
References
- 1. Tracking docetaxel-induced cellular proliferation changes in prostate tumor-bearing mice with 18F-FMAU PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mutant herpes simplex virus type 1 thymidine kinase reporter gene shows improved sensitivity for imaging reporter gene expression with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl nucleosides, [18F]FAU, [18F]FMAU, [18F]FBAU and [18F]FIAU, as potential PET agents for imaging cellular proliferation. Synthesis of [18F]labelled FAU, FMAU, FBAU, FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Improved synthesis of 2′-deoxy-2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-beta-L: -arabinofuranosyluracil ([18F]-L: -FMAU) as a PET imaging agent for cellular proliferation: comparison with [18F]-D: -FMAU and [18F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Debenzoylation of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the debenzoylation of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, a key intermediate in the synthesis of various therapeutic nucleoside analogs. The protocols outlined below are based on established chemical methodologies for the removal of benzoyl protecting groups from sugars and nucleosides.
Introduction
The removal of protecting groups is a critical step in multi-step organic synthesis. In the context of nucleoside chemistry, benzoyl groups are commonly employed to protect hydroxyl functionalities during synthetic transformations. The efficient and clean removal of these groups is paramount to obtaining the desired final product in high yield and purity. This application note details two common and effective methods for the debenzoylation of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: the Zemplén debenzoylation and methanolic ammonia methods.
Data Presentation
The selection of a debenzoylation method can significantly impact reaction time and yield. The following table summarizes typical reaction conditions and outcomes for the debenzoylation of protected nucleosides, providing a comparative overview to guide methodology selection.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Zemplén Debenzoylation | Sodium methoxide (catalytic) | Methanol (MeOH) | 0°C to Room Temp. | 30 minutes to several hours | >90% | A classic and widely used method for deacylation of protected sugars.[1] Requires anhydrous conditions for optimal results. |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temperature | 5 to 12 hours | 65-70% | A common method for complete deprotection of benzoylated nucleosides.[2] Reaction progress should be monitored by TLC.[2] |
Experimental Protocols
Protocol 1: Zemplén Debenzoylation
This method utilizes a catalytic amount of sodium methoxide in anhydrous methanol for the efficient removal of benzoyl groups.
Materials:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (solid or as a solution in MeOH)
-
Ion-exchange resin (H+ form, e.g., Dowex 50W)
-
Argon or Nitrogen atmosphere
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in anhydrous methanol (approximately 2–10 mL per mmol of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide. If using solid sodium methoxide, add a small piece. If using a solution, add dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, neutralize the reaction by adding an H+ form ion-exchange resin (e.g., Dowex 50W) until the pH is neutral.
-
Filter the mixture to remove the resin.
-
Evaporate the solvent under reduced pressure to obtain the crude debenzoylated product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Debenzoylation using Ammonia in Methanol
This protocol employs a solution of ammonia in methanol for the complete removal of benzoyl protecting groups.[2]
Materials:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
7N Ammonia in Methanol
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) supplies
-
Appropriate solvent system for TLC
Procedure:
-
Dissolve the 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in methanol (approximately 2 mL per 0.5 mmol of substrate).[2]
-
Add an excess of 7N ammonia in methanol to the solution.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 to 12 hours.[2]
-
Once the reaction is complete, as indicated by the disappearance of the starting material on the TLC plate, evaporate the solvent under reduced pressure in an ice bath.[2]
-
The crude product can then be purified by Preparative Layer Chromatography (PLC) or silica gel column chromatography.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the debenzoylation process.
Caption: Experimental workflow for the debenzoylation procedure.
Caption: General chemical transformation for debenzoylation.
References
Application Notes and Protocols: The Use of 2'-Deoxy-2'-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of therapeutics and diagnostics. Oligonucleotides incorporating 2'F-ANA modifications exhibit several desirable properties, including high binding affinity to both RNA and DNA targets, enhanced nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA.[1][2][3] These characteristics make 2'F-ANA a valuable tool for the development of antisense oligonucleotides, siRNAs, and aptamers.[1][4]
The synthesis of 2'F-ANA oligonucleotides begins with the preparation of the key precursor, 2'-deoxy-2'-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. This fluorinated sugar is then converted into the corresponding nucleoside phosphoramidites, which are the building blocks for solid-phase oligonucleotide synthesis. This document provides detailed protocols for the synthesis of 2'F-ANA phosphoramidites and their subsequent use in automated solid-phase oligonucleotide synthesis.
Key Applications of 2'F-ANA Oligonucleotides
-
Antisense Therapeutics: 2'F-ANA's ability to form stable duplexes with target mRNA and subsequently recruit RNase H for target degradation makes it a potent antisense agent.[2][3]
-
siRNA Development: Incorporation of 2'F-ANA into siRNA strands can enhance their stability and potency.[1]
-
Aptamer Design: The unique conformational properties and nuclease resistance of 2'F-ANA make it an attractive candidate for the development of highly specific and stable aptamers for diagnostic and therapeutic applications.[5]
-
Gene Silencing: 2'F-ANA oligonucleotides have demonstrated effective gene silencing, even with unaided uptake by cells (gymnosis).[6][7]
Data Presentation
Table 1: Thermal Melting Temperatures (Tm) of 2'F-ANA Containing Duplexes
The following table summarizes the thermal stability of duplexes formed between 2'F-ANA oligonucleotides and their complementary RNA and DNA strands. An increase in Tm indicates a more stable duplex.
| Duplex Type | Modification | ΔTm per modification (°C) | Reference |
| 2'F-ANA / RNA | 2'-Fluoroarabino | +1.2 | [1] |
| 2'F-ANA / DNA | 2'-Fluoroarabino | Favorable pairing | [2] |
Table 2: Impact of a Single Mismatch on Duplex Stability
This table illustrates the high binding specificity of 2'F-ANA oligonucleotides, as evidenced by the significant decrease in Tm with a single nucleotide mismatch.
| Duplex Type with Single Mismatch | ΔTm (°C) | Reference |
| 2'F-ANA / RNA | -7.2 | [1] |
| 2'F-ANA / DNA | -3.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
This protocol describes the synthesis of the key fluorinated sugar precursor from 1,3,5-tri-O-benzoyl-α-D-ribofuranose.[8]
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Dichloromethane (DCM)
-
(Diethylamino)sulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml).
-
Slowly add DAST (32.4 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction mixture and quench by the addition of saturated aqueous NaHCO₃ (50 ml).
-
Separate the organic layer and wash it sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose as a yellow oil.[8]
Protocol 2: Preparation of 2'F-ANA Phosphoramidites
This protocol outlines the conversion of protected 2'F-ANA nucleosides into their corresponding 3'-O-phosphoramidite building blocks required for solid-phase synthesis.[9]
Materials:
-
Protected 2'F-ANA nucleoside (e.g., 5'-O-DMT-N-benzoyl-2'-deoxy-2'-fluoro-arabinofuranosylcytidine) (1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dissolve the protected 2'F-ANA nucleoside (1 mmol) in anhydrous THF (3-5 mL) in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., argon).
-
Add DIPEA (3.6 mmol) to the stirring solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 mmol).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., methanol).
-
Purify the resulting phosphoramidite by silica gel column chromatography. The specific elution conditions will depend on the nucleobase.[9]
Protocol 3: Solid-Phase Synthesis of 2'F-ANA Oligonucleotides
This protocol describes the automated solid-phase synthesis of 2'F-ANA oligonucleotides using the prepared phosphoramidite building blocks.[1][9]
Materials and Equipment:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support derivatized with the desired initial 2'F-ANA nucleoside
-
2'F-ANA phosphoramidites (dissolved in anhydrous acetonitrile to 50 mg/mL)[9]
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing or sulfurizing agent, deblocking solution)
Procedure:
-
Install the CPG column with the initial 2'F-ANA nucleoside on the synthesizer.
-
Program the synthesizer with the desired oligonucleotide sequence.
-
For each synthesis cycle, the following steps are performed:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next 2'F-ANA phosphoramidite. A longer coupling time of 6 minutes is recommended for 2'F-ANA monomers.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation or Sulfurization: Conversion of the phosphite triester linkage to a more stable phosphate (oxidation) or phosphorothioate (sulfurization) linkage.[9]
-
-
Repeat the cycle until the desired oligonucleotide sequence is assembled.
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Protocol 4: Deprotection and Purification of 2'F-ANA Oligonucleotides
This protocol details the final steps of releasing the synthesized oligonucleotide and removing protecting groups.[1][3]
Materials:
-
Aqueous ammonium hydroxide
-
Ethanol
-
Denaturing polyacrylamide gel electrophoresis (PAGE) or reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Cleavage and deprotection can be achieved by treating the solid support with a mixture of aqueous ammonium hydroxide and ethanol (e.g., 3:1 v/v) at room temperature for 48 hours.[3] Alternatively, ammonium hydroxide at elevated temperatures can be used.[1]
-
Filter to remove the solid support.
-
Evaporate the solution to dryness.
-
Purify the crude oligonucleotide using either denaturing PAGE or RP-HPLC.
Visualizations
Caption: Workflow for the synthesis of 2'F-ANA phosphoramidites.
Caption: The cycle of solid-phase oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xeno-Nucleic Acid (XNA) 2'-Fluoro-Arabino Nucleic Acid (FANA) Aptamers to the Receptor-Binding Domain of SARS-CoV-2 S Protein Block ACE2 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Enzymatic Synthesis of Nucleosides using 2-Deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl (2'F-ara) nucleosides. This method utilizes the key intermediate, 2-deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate (2F-araF-1P), in a highly stereoselective enzymatic glycosylation step. The resulting 2'F-ara-nucleosides are crucial building blocks for the synthesis of 2'F-ANA (2'-deoxy-2'-fluoro-β-D-arabinofuranose nucleic acids), a class of antisense oligonucleotides with significant therapeutic potential.
Introduction
The synthesis of modified nucleosides is a cornerstone of drug discovery and development, particularly in the fields of antiviral and anticancer therapies. 2'-Deoxy-2'-fluoroarabinofuranosyl nucleosides are of particular interest due to their enhanced stability against enzymatic degradation and their ability to form stable duplexes with RNA, making them excellent candidates for antisense applications.[1] The chemo-enzymatic approach described herein offers a significant advantage over purely chemical methods by employing nucleoside phosphorylases (NPs) to stereoselectively form the desired β-anomer of the nucleoside, a critical feature for biological activity.[2]
This method hinges on the enzymatic transfer of the 2-deoxy-2-fluoro-arabinofuranosyl moiety from the α-1-phosphate donor (2F-araF-1P) to a purine or pyrimidine base.[2][3] The α-configuration of the phosphate group is crucial, as nucleoside phosphorylases specifically recognize this anomer as a substrate.[2]
Data Presentation
The following tables summarize the yields of various 2'F-ara-nucleosides synthesized using this chemo-enzymatic method.
Table 1: Enzymatic Synthesis of 2'F-ara-Purine Nucleosides
| Purine Base | Enzyme | Yield (%) | Reference |
| Adenine | Purine Nucleoside Phosphorylase (PNPase) | 50-60 | [2] |
| 2,6-Diaminopurine | Purine Nucleoside Phosphorylase (PNPase) | 50-60 | [2] |
| 2-Aminopurine | Purine Nucleoside Phosphorylase (PNPase) | 30-40 | [3][4] |
| 2-Fluoroadenine | Purine Nucleoside Phosphorylase (PNPase) | 30-40 | [3][4] |
| 2-Amino-6-chloropurine | Purine Nucleoside Phosphorylase (PNPase) | 30-40 | [3][4] |
| 6-Chloropurine | Purine Nucleoside Phosphorylase (PNPase) | 30-40 | [3][4] |
| 2,6-Dichloropurine | Purine Nucleoside Phosphorylase (PNPase) | 30-40 | [3][4] |
Table 2: Enzymatic Synthesis of 2'F-ara-Pyrimidine Nucleosides (Representative)
| Pyrimidine Base | Enzyme | Yield (%) | Reference |
| Thymine | Pyrimidine Nucleoside Phosphorylase (PyNPase) | 48 | [1] |
| Cytosine | Pyrimidine Nucleoside Phosphorylase (PyNPase) | Not specified | [5] |
| Uracil | Pyrimidine Nucleoside Phosphorylase (PyNPase) | Not specified |
Note: Detailed yield information for a broad range of pyrimidine bases is less commonly reported in the literature for this specific enzymatic approach.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate (2F-araF-1P)
This protocol is a multi-step chemical synthesis to produce the key sugar donor.
Step 1a: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [1]
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add diethylaminosulfur trifluoride (DAST, 32.4 mmol) dropwise.
-
Stir the mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).
-
Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield a yellow oil (71% yield).
Step 1b: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide [1]
-
Dissolve the product from Step 1a (7.76 mmol) in dichloromethane (17 ml).
-
Add a 30% solution of HBr in acetic acid (4.5 ml) and stir the mixture overnight.
-
Wash the reaction mixture with water (2 x 15 ml) and saturated aqueous NaHCO₃ (2 x 15 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the bromide as a brown oil (97% yield).
Step 1c: Stereoselective α-Phosphorylation [2]
-
A detailed, step-by-step protocol for the direct α-phosphorylation of the 1-bromo derivative is a specialized procedure. A general approach involves the reaction of the bromide with a phosphate source in the presence of an additive to direct the stereoselectivity.
-
For a practical synthesis, direct phosphorylation of the 1-bromide with orthophosphoric acid can be achieved with high α-selectivity using tetra-n-butylammonium iodide as an additive.[4]
-
Alternatively, a phosphoramidite-based approach can be employed for stereoselective α-phosphorylation.[3]
-
The resulting α-1-phosphate is then deprotected to yield 2F-araF-1P.
Protocol 2: Preparation of Crude Purine Nucleoside Phosphorylase (PNPase) Extract
This protocol describes the preparation of a crude enzyme extract from E. coli overexpressing PNPase, which is suitable for the enzymatic synthesis.
-
Bacterial Strain and Culture: Use an E. coli strain (e.g., BL21) transformed with an expression vector containing the deoD gene encoding for PNPase.
-
Growth and Induction:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to culture for 4 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM EDTA, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
-
Crude Extract Preparation:
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
The resulting supernatant is the crude PNPase extract and can be used directly for the enzymatic synthesis. The protein concentration should be determined (e.g., by Bradford assay).
-
Protocol 3: Enzymatic Synthesis of 2'F-ara-Purine Nucleosides[2]
-
Reaction Mixture:
-
2-Deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate (2F-araF-1P): 2.4 mM
-
Purine base (e.g., adenine, 2,6-diaminopurine): 5.0 mM
-
Crude PNPase extract: 15 units/ml
-
Buffer: 5.0 mM Tris-HCl, pH 7.0
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 50°C.
-
Monitor the reaction progress by HPLC. The reaction typically reaches a plateau after 60 hours.
-
-
Purification:
-
Terminate the reaction by adding an equal volume of ethanol and centrifuge to precipitate the enzyme.
-
Purify the supernatant containing the 2'F-ara-nucleoside by reverse-phase HPLC.
-
Protocol 4: Enzymatic Synthesis of 2'F-ara-Pyrimidine Nucleosides (General Approach)
The synthesis of 2'F-ara-pyrimidine nucleosides can be achieved using a similar enzymatic approach with a pyrimidine nucleoside phosphorylase (PyNPase).
-
Enzyme: A suitable PyNPase, for example, from E. coli or other microbial sources, should be used. A crude extract can be prepared following a similar protocol to that for PNPase.
-
Reaction Mixture:
-
2-Deoxy-2-fluoro-arabinofuranosyl-α-1-phosphate (2F-araF-1P)
-
Pyrimidine base (e.g., thymine, cytosine, uracil)
-
Crude PyNPase extract
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
-
Reaction Conditions:
-
Incubate at a suitable temperature for the chosen PyNPase (often in the range of 37-50°C).
-
Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the product using reverse-phase HPLC.
-
Note: The optimal reaction conditions (substrate concentrations, enzyme amount, temperature, and pH) may need to be determined empirically for each specific pyrimidine base and PyNPase.
Visualizations
Caption: Enzymatic synthesis of 2'F-ara-nucleosides.
Caption: Overall experimental workflow for the chemo-enzymatic synthesis.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of a Thermostable 2′-Deoxyribosyltransferase for Nelarabine Production by Prediction of Disulfide Bond Engineering Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or no yield of the desired fluorinated product.
-
Question: My reaction has resulted in a low yield or complete absence of the target compound. What are the likely causes?
-
Answer: Several factors can contribute to poor yields in this synthesis. A primary suspect is the fluorinating agent, Diethylaminosulfur Trifluoride (DAST). DAST is highly sensitive to moisture, which can lead to its decomposition and a loss of fluorinating activity. Additionally, incomplete reaction or the formation of side products can significantly reduce the yield. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The quality and age of the DAST reagent are also critical; using a freshly opened or properly stored bottle is recommended.
Issue 2: Formation of significant side products.
-
Question: I am observing multiple unexpected spots on my TLC analysis. What are the common side reactions?
-
Answer: The use of DAST can lead to several side reactions, primarily elimination and rearrangement products.[1][2] In the context of carbohydrate synthesis, elimination reactions can result in the formation of unsaturated sugar derivatives. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can also occur.[3] To minimize these side reactions, it is crucial to maintain careful control over the reaction temperature, typically starting at low temperatures (e.g., -78°C) and slowly warming as needed. The dropwise addition of DAST can also help to control the reaction exotherm and reduce byproduct formation.
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to separate my product from impurities using silica gel chromatography. What strategies can I employ?
-
Answer: The purification of fluorinated and benzoyl-protected sugars can be challenging due to the similar polarities of the product and certain byproducts. If co-elution is an issue with standard silica gel chromatography, consider using a less polar solvent system initially to elute non-polar impurities, followed by a gradual increase in polarity. Alternatively, specialized stationary phases, such as fluorinated silica gel, can be highly effective in separating fluorinated compounds from their non-fluorinated counterparts.[4][5] Reverse-phase chromatography can also be a viable option for purifying protected carbohydrates.[6][7]
Issue 4: Poor stereoselectivity, leading to a mixture of anomers.
-
Question: My final product is a mixture of alpha and beta anomers. How can I improve the stereoselectivity for the desired alpha-anomer?
-
Answer: Achieving high stereoselectivity in glycosylation reactions is a common challenge.[8][9][10] The stereochemical outcome is influenced by the solvent, temperature, and the nature of the protecting groups. In the synthesis of the title compound, the reaction conditions are generally optimized to favor the formation of the alpha-anomer. However, if a significant amount of the beta-anomer is formed, careful optimization of the reaction temperature and solvent may be necessary. The use of specific additives or catalysts that can direct the stereochemistry is an advanced strategy that could be explored based on literature precedents for similar glycosylations.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with DAST?
A1: DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.[11] It is corrosive and reacts violently with water. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. DAST can be thermally unstable and may decompose explosively if heated above 90°C.[11] Therefore, reactions should be carefully monitored and not heated excessively. Quenching of the reaction should be done slowly and at low temperatures by adding it to a saturated solution of sodium bicarbonate.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques. 1H and 19F NMR spectroscopy are particularly informative. In the 1H NMR spectrum, the anomeric proton (H-1) of the alpha-anomer typically appears as a doublet with a characteristic coupling constant to the fluorine at C-2.[12] Mass spectrometry can be used to confirm the molecular weight of the product.[12] Purity can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Q3: What is the typical yield I should expect for this synthesis?
A3: The reported yields for the synthesis of this compound can vary. However, with careful optimization of the reaction conditions and purification, yields in the range of 70% have been reported in the literature.[12]
Q4: Can other fluorinating agents be used as an alternative to DAST?
A4: Yes, other nucleophilic fluorinating reagents can be used, such as Deoxo-Fluor. Deoxo-Fluor is known to be more thermally stable than DAST and may offer advantages in terms of safety and handling.[11] However, the reaction conditions may need to be re-optimized when using an alternative reagent.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | [12] |
| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) | [12] |
| Solvent | Dichloromethane (CH2Cl2) | [12] |
| Reaction Temperature | 40°C | [12] |
| Reaction Time | 16 hours | [12] |
| Reported Yield | 71% | [12] |
| Purification Method | Silica gel column chromatography | [12] |
| Molecular Formula | C26H21FO7 | [13] |
| Molecular Weight | 464.44 g/mol | [13][14] |
| Melting Point | 74-77°C | [13] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from published literature.[12]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane.
-
Reaction: Cool the solution in an ice bath. Add Diethylaminosulfur Trifluoride (DAST) (3.0 eq) dropwise to the stirred solution.
-
Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40°C. Stir for 16 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and wash it sequentially with water and saturated aqueous sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for low yield and side product formation.
References
- 1. reddit.com [reddit.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. bia.si [bia.si]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Nucleophile-Directed Stereocontrol Over Glycosylations Using Geminal-Difluorinated Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophile-directed stereocontrol over glycosylations using geminal-difluorinated nucleophiles | Crick [crick.ac.uk]
- 10. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: DAST Fluorination of Benzoylated Ribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DAST (Diethylaminosulfur Trifluoride) fluorination of benzoylated ribofuranose.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of DAST fluorination on a benzoylated ribofuranose?
The primary expected reaction is the replacement of a hydroxyl group with a fluorine atom. For example, in a typical reaction with a protected ribofuranose, a secondary alcohol at the C2 or C3 position will be converted to the corresponding fluoride. The reaction generally proceeds via an SN2 or SN1 pathway, and the stereochemical outcome depends on the substrate's structure and reaction conditions.[1]
Q2: What are the most common types of byproducts observed in this reaction?
Common byproducts in the DAST fluorination of protected sugars, including benzoylated ribofuranose, can include:
-
Elimination Products: Formation of unsaturated sugars (glycals) through the elimination of a proton and the activated hydroxyl group.[2]
-
Rearrangement Products: Carbocationic intermediates formed during the reaction can undergo rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, leading to skeletal changes in the sugar ring.[1]
-
Epoxides: Neighboring group participation by an adjacent benzoyl group can lead to the formation of an epoxide ring.
-
Products from Protecting Group Migration: In some cases, protecting groups like acyl or methoxy groups can migrate, leading to the fluorination at an unexpected position.[3]
Q3: How can I minimize byproduct formation?
Minimizing byproduct formation often involves careful control of reaction conditions:
-
Temperature: Running the reaction at low temperatures (e.g., -78°C) can suppress rearrangement and elimination side reactions.[3]
-
Solvent: The choice of an aprotic, non-polar solvent like dichloromethane (DCM) is generally preferred.
-
Purity of Reagents: Ensure that the DAST reagent is of high quality and the starting material is pure and dry, as moisture can lead to the formation of unwanted byproducts.
-
Stoichiometry: Using the correct stoichiometry of DAST is crucial. An excess of DAST may lead to more side reactions.
Q4: What is the general mechanism of DAST fluorination?
The reaction is initiated by the attack of the hydroxyl group on the sulfur atom of DAST, which forms an alkoxyaminosulfur difluoride intermediate and eliminates hydrogen fluoride. Subsequently, a nucleophilic attack by the fluoride ion on the carbon atom displaces the aminosulfur oxide group, yielding the fluorinated product. This can proceed through either an SN1 or SN2 pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired fluorinated product. | - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple byproducts. | - Increase reaction time or slowly warm the reaction to room temperature. - Ensure anhydrous conditions and use high-purity reagents. - Optimize reaction temperature; lower temperatures often improve selectivity. - Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of a significant amount of elimination byproduct (glycal). | - The reaction temperature is too high. - The substrate is prone to elimination. - Presence of a non-coordinating base. | - Maintain a low reaction temperature (e.g., -78°C). - Consider using an alternative fluorinating reagent that is less prone to inducing elimination, such as Deoxo-Fluor™. |
| Isolation of an unexpected rearranged product. | - Formation of a carbocationic intermediate that undergoes rearrangement. - Neighboring group participation by a benzoyl group. | - Run the reaction at a lower temperature to disfavor carbocation formation. - The choice of protecting groups can influence the stability of intermediates; consider alternative protecting group strategies if rearrangements are persistent. |
| Presence of an epoxide byproduct. | - Intramolecular attack of a carbonyl oxygen from a neighboring benzoyl group on the activated hydroxyl intermediate. | - This is often substrate-dependent. Lowering the reaction temperature may reduce the rate of this side reaction. - If the epoxide is a major byproduct, alternative fluorination methods may need to be explored. |
| Reaction does not go to completion. | - Insufficient amount of DAST. - Deactivation of the DAST reagent. | - Use a slight excess of DAST (e.g., 1.1-1.5 equivalents). - Ensure DAST is fresh and has been stored under anhydrous conditions. Add the DAST to the reaction mixture at a low temperature. |
Data on Byproduct Formation in Similar Systems
| Starting Material | Major Product(s) & Yield(s) | Byproduct(s) & Yield(s) | Reference |
| Methyl 5-O-benzoyl-β-D-xylofuranoside | Fluorinated riboside (62%) | Ribo-epoxide (18%) | [4] |
| N⁴-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl)cytosine | N⁴-benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine | Protected 2'-C-methylcytidine (byproduct) | [5] |
| Methyl 2,3,4-O-tribenzoyl-α-D-mannopyranoside | Fluorinated product | Product of 1,6-methoxy migration | [3] |
Experimental Protocols
Representative Protocol for DAST Fluorination of a Benzoylated Ribofuranose
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzoylated ribofuranose derivative
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve the benzoylated ribofuranose (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
If the reaction is sluggish, allow the mixture to slowly warm to 0°C or room temperature and continue to monitor.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78°C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated product and any byproducts.
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: General reaction pathways in DAST fluorination of a benzoylated ribofuranose.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in DAST fluorination.
References
optimizing stereoselectivity in glycosylation reactions with 2-deoxy-2-fluoro sugars.
Technical Support Center: Stereoselective Glycosylation of 2-Deoxy-2-Fluoro Sugars
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for glycosylation reactions involving 2-deoxy-2-fluoro sugars. The primary challenge in these reactions is controlling the stereochemical outcome at the anomeric center (α vs. β) due to the absence of a participating protecting group at the C-2 position.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity with 2-deoxy-2-fluoro sugars so challenging?
A1: Stereocontrol is difficult primarily because the electron-withdrawing fluorine atom at the C-2 position acts as a non-participating group. In traditional glycosylations, an acyl group (like acetate or benzoate) at C-2 can participate in the reaction, forming a stable dioxolenium ion intermediate that shields one face of the sugar, leading to the exclusive formation of the 1,2-trans product.[3] Without this neighboring group participation, the reaction can proceed through a mixture of SN1 and SN2 pathways, often resulting in a mixture of α and β anomers.[4]
Q2: What are the main mechanistic pathways governing the stereochemical outcome?
A2: The stereoselectivity is determined by a competition between SN1-like and SN2-like mechanisms.[5]
-
SN1-like Pathway: Involves the formation of a transient oxocarbenium ion intermediate. This planar species can be attacked by the nucleophile (acceptor) from either face. However, the thermodynamic anomeric effect often favors the formation of the α-glycoside. This pathway is more likely with less nucleophilic acceptors.[4]
-
SN2-like Pathway: Involves a direct displacement of the leaving group by the acceptor. This pathway results in an inversion of the anomeric configuration. For example, an α-donor will yield a β-product, and a β-donor will yield an α-product. This pathway is favored by more reactive, stronger nucleophiles.[4]
Q3: What are the most critical factors to consider for optimizing stereoselectivity?
A3: The outcome of the glycosylation is governed by a subtle interplay of several factors.[6] The most critical are:
-
Glycosyl Donor: The choice of leaving group (e.g., halide, trichloroacetimidate, thioglycoside) is fundamental.[2]
-
Glycosyl Acceptor: The nucleophilicity and steric bulk of the acceptor alcohol significantly influence the mechanistic pathway.[4][7]
-
Solvent: The solvent can stabilize or destabilize reactive intermediates. Ether-based solvents are known to promote α-selectivity.[6]
-
Promoter/Activator: The choice of activator (e.g., Lewis acid) and the presence of additives can steer the reaction towards a specific stereoisomer.[2][8]
-
Temperature: Lower reaction temperatures often enhance selectivity by favoring one transition state over another.[9]
Troubleshooting Guide
Problem: My reaction yields a poor α:β selectivity.
| Potential Cause | Recommended Solution |
| Solvent Choice | Non-coordinating solvents like Dichloromethane (DCM) may not sufficiently direct selectivity. Switch to or add a co-solvent with ether functionality like diethyl ether (Et₂O), tetrahydrofuran (THF), or dioxane. These solvents are known to promote the formation of α-glycosides.[6] |
| Acceptor Nucleophilicity | Highly reactive (strongly nucleophilic) acceptors can favor an SN2-like pathway, leading to an inversion product that may not be the desired α-anomer. If possible, use an acceptor with lower nucleophilicity. This can be achieved by changing the protecting groups on the acceptor to be more electron-withdrawing.[2][4] |
| Promoter/Additive | The standard promoter may not be optimal. If using a glycosyl chloride donor, the addition of 1,10-phenanthroline has been shown to significantly enhance α-selectivity.[2][8] |
| Leaving Group | The leaving group on the donor may be too labile, favoring an SN1 pathway without sufficient control. Consider switching from a glycosyl bromide to a glycosyl chloride, which can offer better selectivity in certain systems.[2] Alternatively, specialized donors with directing leaving groups can provide complete stereocontrol.[9] |
| Temperature | Running the reaction at a higher temperature (e.g., 0 °C or room temperature) can reduce selectivity. Perform the reaction at lower temperatures, such as -40 °C or -60 °C, to improve the kinetic resolution between the pathways leading to the α and β products.[9] |
Problem: The reaction yield is low.
| Potential Cause | Recommended Solution |
| Insufficient Activation | The promoter may not be strong enough, or the reaction temperature may be too low for the given system. Try a more potent activator or slightly increase the reaction temperature. Note that this may impact stereoselectivity. |
| Donor/Acceptor Instability | 2-deoxy sugars can be sensitive to acidic conditions, leading to degradation or side reactions like elimination.[2] Ensure strictly anhydrous conditions and consider using a milder promoter or adding an acid scavenger like molecular sieves. |
| Steric Hindrance | A sterically bulky acceptor or donor can slow the reaction rate. Increase the reaction time or consider using a slight excess of the glycosyl donor (e.g., 1.5 to 2.0 equivalents).[9] |
| Poor Reactivity | The acceptor may be too unreactive (e.g., a hindered secondary alcohol). In such cases, a more reactive glycosyl donor or a more powerful activation system might be necessary.[7] |
Data on Optimized Reaction Conditions
The following table summarizes quantitative data from studies aimed at optimizing stereoselectivity, providing a comparative overview of different methodologies.
| Glycosyl Donor Type | Promoter / Additive | Solvent | Temp. (°C) | Acceptor Type | Avg. Yield (%) | Selectivity (α:β) | Reference |
| β-Glucosyl-Chromenone (DGLG) | (Coll)₂Br⁺NTf₂⁻ | DCM | -40 | Primary & Secondary Sugars | 93% | >99:1 (α only) | [9] |
| α-Galactosyl-Chromenone (DGLG) | (Coll)₂Br⁺NTf₂⁻ | DCM | -40 | Primary Sugars | 95% | >99:1 (β only) | [9] |
| 2-Deoxy Glycosyl Chloride | 1,10-Phenanthroline (10 mol%) | MTBE/DCE (1:1) | RT | Primary Alcohol | 83% | 90:10 | [2] |
| 2-Deoxy-2-fluoro Galactosyl OTCA | TMSOTf | DCM | -15 | Primary Sugar | 65-75% | >20:1 (β only) | [7] |
| 2-Deoxy-2-fluoro Galactosyl OTCA | TMSOTf | DCM | -15 | Secondary Sugar | 30-40% | 2:1 (β:α) | [7] |
DGLG: Directing-Group-on-Leaving-Group; OTCA: O-Trichloroacetimidate; DCM: Dichloromethane; MTBE: Methyl tert-butyl ether; DCE: 1,2-Dichloroethane; TMSOTf: Trimethylsilyl trifluoromethanesulfonate.
Key Experimental Protocols
Protocol 1: General Procedure for Stereospecific α-Glycosylation via DGLG Strategy
This protocol is adapted from a method utilizing a directing-group-on-leaving-group (DGLG) for complete stereocontrol.[9]
Materials:
-
β-2-deoxy-2-fluoroglycosyl donor with chromenone-based leaving group (1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Collidinium triflimide promoter ((Coll)₂Br⁺NTf₂⁻) (1.8 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dry a round-bottom flask containing a stir bar under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add activated 4 Å molecular sieves to the flask.
-
Add the glycosyl acceptor (1.0 equiv) and the glycosyl donor (1.5 equiv) to the flask.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to the target temperature (e.g., -40 °C) using a suitable cooling bath.
-
In a separate flask, dissolve the promoter (1.8 equiv) in anhydrous DCM.
-
Add the promoter solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at -40 °C and monitor its progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[9]
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue using silica gel column chromatography to obtain the desired α-glycoside.
Visualizations
Logical and Experimental Workflows
Caption: Key factors influencing the SN1/SN2 mechanistic pathways and stereochemical outcome.
References
- 1. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 2. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Organocatalyzed Glycosylations Accessing 2-Deoxy-2-Fluoro Glycosides " by Paul Dement [digitalcommons.wayne.edu]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Troubleshooting Alpha and Beta Anomer Separation in Nucleoside Synthesis
Welcome to the technical support center for nucleoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the separation of α and β anomers.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments, focusing on practical solutions and optimization strategies.
Chromatographic Separation Issues
Question: I am seeing poor or no resolution between my α and β anomers on HPLC. What can I do?
Answer:
Achieving baseline separation of anomers can be challenging due to their structural similarity. Here are several factors to investigate:
-
Column Selection: The choice of stationary phase is critical.
-
Reverse-Phase (C18): While standard C18 columns can sometimes provide separation, specialized phases often yield better results. Consider columns with different end-capping or embedded polar groups to enhance selectivity.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are often effective for separating anomers. Screening different chiral columns is recommended as their separation mechanisms vary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can be a good alternative for polar nucleosides, offering different selectivity compared to reverse-phase chromatography.
-
-
Mobile Phase Optimization:
-
Solvent Strength: Adjusting the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve separation.
-
Additives: The use of volatile buffers or ion-pairing reagents can sometimes improve peak shape and resolution.
-
Temperature: Operating the column at a lower temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase. However, in some cases, higher temperatures might be necessary to improve peak shape and efficiency.[1]
-
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Question: My peaks for the anomers are broad or tailing. What is the cause and how can I fix it?
Answer:
Poor peak shape can be due to several factors, often related to interactions between the analyte and the stationary phase or issues with the HPLC system itself.
-
Secondary Interactions: Unwanted interactions between the nucleoside and silanol groups on the silica-based stationary phase can cause peak tailing.
-
Solution: Use a column with high-quality end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask these silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
-
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
Question: My retention times are not reproducible. What should I check?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable. The following are common causes:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated, especially when using gradient elution or after changing the mobile phase. A stable baseline is a good indicator of equilibration.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using buffers, check the pH carefully.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly maintain and check the performance of your HPLC pump.
-
Crystallization-Based Separation Issues
Question: I am struggling to separate my α and β anomers by crystallization. What factors should I consider?
Answer:
Crystallization can be a powerful and cost-effective method for separating anomers, but it requires careful optimization.
-
Solvent Screening: The choice of solvent is crucial as it affects the solubility and crystal packing of the anomers.
-
Solution: Perform a systematic screening of different solvents and solvent mixtures to find conditions where the solubility difference between the two anomers is maximized.
-
-
Seeding: Seeding the supersaturated solution with crystals of the desired anomer can induce preferential crystallization.
-
Solution: If you have a small amount of the pure desired anomer, use it to seed the crystallization. The quality and size of the seed crystals can influence the outcome.
-
-
Cooling Rate: The rate at which the solution is cooled can affect the purity of the crystals.
-
Solution: A slow and controlled cooling profile is generally preferred to allow for selective crystallization of the less soluble anomer. Rapid cooling can lead to co-crystallization of both anomers.
-
-
Supersaturation: The level of supersaturation is a key driving force for crystallization.
-
Solution: Carefully control the concentration of your nucleoside mixture and the temperature to achieve the optimal level of supersaturation.
-
Controlling Anomeric Ratio During Synthesis
Question: My glycosylation reaction is giving a low yield of the desired β-anomer. How can I improve the β-selectivity?
Answer:
Achieving high β-selectivity often relies on promoting an SN2-type reaction mechanism.
-
Participating Neighboring Group: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar donor is crucial for obtaining high β-selectivity through the formation of a stable dioxolanylium ion intermediate.
-
Solvent Choice: The solvent can have a significant impact on the reaction pathway.
-
Solution: Nitrile solvents like acetonitrile can promote the formation of the β-anomer.
-
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the β-anomer in the presence of a participating group.[1]
Question: My glycosylation reaction is producing a low yield of the desired α-anomer. How can I improve the α-selectivity?
Answer:
Favoring the α-anomer often involves conditions that promote an SN1-type mechanism or direct SN2 displacement on a β-halide donor.
-
Non-Participating Neighboring Group: Using a non-participating group (e.g., a benzyl or azido group) at the C2' position prevents the formation of the intermediate that leads to the β-product.
-
Solvent Choice: Ethereal solvents like diethyl ether or THF can favor the formation of the α-anomer.[1]
-
Lewis Acid/Promoter: The choice and amount of the Lewis acid or promoter can influence the stereochemical outcome. Experimenting with different promoters may be necessary.[1]
-
Anomerization of the Glycosyl Donor: In some cases, allowing the glycosyl donor (e.g., a chlorosugar) to anomerize in a polar solvent before adding the base can lead to a higher proportion of the α-nucleoside product.[2]
Frequently Asked Questions (FAQs)
Q1: How can I determine the ratio of α to β anomers in my sample?
A1: Proton NMR (¹H NMR) spectroscopy is the most common and reliable method for determining the anomeric ratio.[3] The anomeric protons (H-1') of the α and β anomers typically have distinct chemical shifts and coupling constants. The α-anomeric proton usually resonates at a lower field (further downfield) than the β-anomeric proton.[3] By integrating the signals corresponding to each anomeric proton, you can calculate the relative ratio of the two anomers in your mixture.
Q2: Are there enzymatic methods to separate α and β anomers?
A2: Yes, enzymatic resolution can be a highly selective method for separating anomers. Certain enzymes, such as lipases, can selectively acylate or hydrolyze one anomer over the other, allowing for the separation of the modified and unmodified nucleosides. For example, Pseudomonas cepacia lipase (PSL-C) has been shown to exhibit opposite regioselectivity towards the 3'-hydroxyl of β-2'-deoxynucleosides and the 5'-hydroxyl of the corresponding α-anomer, providing a basis for their separation.
Q3: What is the "anomeric effect"?
A3: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over an equatorial orientation, despite the expected steric hindrance. This effect plays a significant role in the relative stability of anomers and can influence the outcome of glycosylation reactions.
Q4: Can protecting groups on the sugar moiety influence the anomeric ratio?
A4: Absolutely. As mentioned in the troubleshooting guide, the protecting group at the C2' position has a profound effect on the stereochemical outcome of the glycosylation reaction. Participating groups (e.g., acetyl, benzoyl) favor the formation of the β-anomer, while non-participating groups (e.g., benzyl, azido) favor the α-anomer. The steric bulk of other protecting groups on the sugar ring can also influence the facial selectivity of the glycosyl acceptor's attack.
Data Presentation
Table 1: Influence of Reaction Conditions on Anomeric Ratio in 2'-Deoxynucleoside Synthesis [2]
| Nucleobase | Catalyst (0.1 eq.) | Solvent | Reaction Time (hr) | β:α Ratio |
| 5-Methyluracil | None | Chloroform | 1 | > 4:1 |
| Uracil | None | Chloroform | 1 | > 4:1 |
| 5-Nitouracil | ZnCl₂ | Acetonitrile | 24 | ~1:1 |
| 5-Acetyluracil | ZnCl₂ | Acetonitrile | 24 | ~1:1 |
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Analysis of Anomeric Ratio
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the nucleoside mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration: Identify the signals corresponding to the anomeric protons (H-1') of the α and β anomers. These are typically well-separated from other signals in the spectrum.
-
Ratio Calculation: Integrate the area under each anomeric proton signal. The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers in the sample.
Visualizations
Caption: Workflow for nucleoside synthesis, analysis, and anomer separation.
Caption: Troubleshooting logic for poor HPLC resolution of anomers.
References
- 1. benchchem.com [benchchem.com]
- 2. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
improving the yield of clofarabine from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of clofarabine from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of clofarabine, focusing on the glycosylation of 2-chloroadenine with the protected fluoroarabinofuranose and the subsequent deprotection steps.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Clofarabine | Inefficient glycosylation reaction. | Optimize reaction conditions: screen different Lewis acid catalysts (e.g., SnCl₄, TMSOTf), solvents (e.g., acetonitrile, dichloroethane), and temperatures. Ensure anhydrous conditions as moisture can deactivate the catalyst and hydrolyze the starting materials. |
| Incomplete deprotection of benzoyl groups. | Ensure complete removal of benzoyl groups by using appropriate deprotection agents like sodium methoxide in methanol or ammonia in methanol.[1] Monitor the reaction by TLC or HPLC until the starting material is fully consumed. | |
| Degradation of product during workup or purification. | Use mild workup conditions. Purification via crystallization is often preferred over column chromatography to minimize product loss.[2] | |
| Formation of α-anomer Impurity | Lack of stereocontrol during glycosylation. | Employ methods that favor the formation of the β-anomer. The Vorbrüggen glycosylation, using a silylated nucleobase, is a common method.[3] The choice of solvent can also influence the anomeric ratio; nitrile solvents may favor the β-anomer.[4] |
| Isomerization during the reaction or workup. | Maintain optimal reaction temperatures, as higher temperatures can sometimes lead to a loss of stereoselectivity.[4] | |
| Difficult Separation of α and β Anomers | Similar polarity of the anomers. | Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for effective separation.[5] Crystallization can also be a powerful technique for isolating the desired β-anomer.[2] |
| Incomplete Deprotection | Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent (e.g., sodium methoxide) or prolong the reaction time. Monitor the reaction progress closely.[1] |
| Steric hindrance. | While less common with benzoyl groups compared to bulkier protecting groups, ensure adequate mixing and appropriate temperature to facilitate the reaction. | |
| Formation of Side Products | N7-glycosylation of 2-chloroadenine. | Silylation of the nucleobase prior to glycosylation can help direct the reaction to the desired N9 position. |
| Degradation of starting materials or product. | Ensure the purity of starting materials and use degassed solvents to prevent oxidative degradation. Clofarabine can be sensitive to harsh acidic or basic conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of the desired β-anomer of clofarabine?
A1: The glycosylation step, where the protected sugar (this compound) is coupled with 2-chloroadenine, is the most critical for determining the final yield and the anomeric ratio. Proper control of stereochemistry during this step is paramount.[3]
Q2: How can I improve the β-selectivity of the glycosylation reaction?
A2: To enhance β-selectivity, consider the following:
-
Vorbrüggen Conditions: Employing a silylated 2-chloroadenine with a Lewis acid catalyst like TMSOTf or SnCl₄ generally favors the formation of the β-anomer.
-
Solvent Choice: Nitrile-based solvents such as acetonitrile can promote the formation of the β-anomer.[4]
-
Neighboring Group Participation: While the fluorine at the 2'-position does not provide the same neighboring group participation as an acyl group, the choice of protecting groups on the sugar can still influence stereoselectivity. The benzoyl groups at the 3' and 5' positions play a role in the overall reactivity and stereochemical outcome.
Q3: What are the best methods for removing the benzoyl protecting groups?
A3: The most common and effective method for deprotection is treatment with a solution of sodium methoxide in methanol (Zemplén deacylation).[1] Another frequently used method is treatment with ammonia in methanol.[1] The choice between these may depend on the scale of the reaction and the presence of other sensitive functional groups.
Q4: I am seeing an impurity with the same mass as my product in the final step. What could it be?
A4: This is very likely the α-anomer of clofarabine.[7] Its formation is a common issue in nucleoside synthesis. You will need to employ purification techniques like HPLC or crystallization to separate it from your desired β-anomer.[2]
Q5: Can I avoid using column chromatography for purification?
A5: Yes, in many optimized processes for clofarabine synthesis, purification is achieved through crystallization, which is more scalable and can be more efficient at removing the α-anomer.[2] This often involves careful selection of the solvent system for crystallization.
Experimental Protocols
Glycosylation of 2-Chloroadenine (Vorbrüggen Method)
This protocol is a generalized procedure based on common practices in nucleoside synthesis.
Materials:
-
This compound
-
2-Chloroadenine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of 2-chloroadenine in anhydrous acetonitrile is treated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated 2-chloroadenine. The solvent is then removed under reduced pressure.
-
The silylated 2-chloroadenine is redissolved in anhydrous acetonitrile.
-
A solution of this compound in anhydrous acetonitrile is added to the silylated base.
-
The reaction mixture is cooled to 0°C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography or crystallization, to yield the protected clofarabine.
Deprotection of Benzoyl Groups
Materials:
-
Protected clofarabine (from the glycosylation step)
-
Anhydrous methanol
-
Sodium methoxide (as a solution in methanol or solid)
-
Dowex 50W (H⁺ form) resin
Procedure:
-
The protected clofarabine is dissolved in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C.
-
A catalytic amount of sodium methoxide is added.
-
The reaction is stirred at room temperature and monitored by TLC or HPLC.
-
Upon completion, the reaction is neutralized by the addition of Dowex 50W (H⁺ form) resin until the pH is neutral.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude clofarabine is purified by crystallization or chromatography.[1]
Data Presentation
Table 1: Comparison of Glycosylation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | β:α Ratio |
| TMSOTf | Acetonitrile | Room Temp | 12 | ~60-70 | >10:1 |
| SnCl₄ | Dichloroethane | Reflux | 16 | ~32 | ~1:1 |
| None (Fusion) | None | 155 | 1 | ~70 (total) | ~1:1 |
| KOBu-t | Acetonitrile/Toluene/THF | Room Temp | 12 | High | >50:1[2] |
Note: Yields and ratios are approximate and can vary significantly based on specific reaction conditions and substrate purity.
Visualizations
Caption: Experimental workflow for the synthesis of clofarabine.
Caption: Troubleshooting logic for low clofarabine yield.
Caption: Troubleshooting logic for high α-anomer impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
side reactions to avoid during the bromination of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the bromination of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose to its corresponding glycosyl bromide. This reaction is a critical step in the synthesis of various biologically active nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the bromination of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose?
A1: The most widely employed method is the treatment of the starting material with a solution of hydrogen bromide (HBr) in glacial acetic acid.[1] This reagent is effective for converting the anomeric O-benzoyl group to a bromide, yielding the desired 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide.
Q2: How stable is the resulting 2-deoxy-2-fluoro-arabinofuranosyl bromide?
A2: Glycosyl halides of 2-deoxy sugars are known to be generally unstable.[2] They are susceptible to hydrolysis, elimination, and other decomposition pathways. Therefore, it is highly recommended to use the glycosyl bromide immediately after its preparation or generate it in situ for subsequent glycosylation reactions.
Q3: Are the benzoyl protecting groups stable under the reaction conditions?
A3: Benzoyl (Bz) groups are generally stable towards acidic conditions, more so than acetyl (Ac) groups.[3] However, prolonged reaction times or elevated temperatures with strong acids like HBr can potentially lead to cleavage or migration of the benzoyl groups.
Q4: What is the expected stereochemical outcome at the anomeric center?
A4: The reaction of the α-anomer of the starting material with HBr/acetic acid typically results in the formation of the α-glycosyl bromide as the major product. However, anomerization to the more thermodynamically stable β-bromide can occur.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material, being less polar, will have a higher Rf value than the product and any potential hydrolyzed byproducts. A suitable solvent system for TLC would be a mixture of hexanes and ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the glycosyl bromide | 1. Inactive HBr/acetic acid solution.2. Insufficient reaction time.3. Presence of moisture in the reaction. | 1. Use a fresh, commercially available solution of HBr in acetic acid or titrate the solution to determine its concentration.2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple spots on TLC, indicating side products | 1. Hydrolysis: Presence of water leading to the formation of the hemiacetal.2. Anomerization: Equilibrium between the α and β-bromides.3. Protecting group migration: Acyl migration from C3 or C5 to the anomeric position.4. Elimination: Formation of a glycal.5. Ring Rearrangement: Conversion of the furanoside to a more stable pyranoside. | 1. Perform the reaction under strictly anhydrous conditions.2. Use the crude product immediately. Anomerization is often difficult to prevent completely.3. Keep reaction times to a minimum and maintain a low temperature.4. This is less likely with a C2-fluoro substituent but can be minimized by using mild conditions.5. Use controlled reaction times and temperatures to minimize this acid-catalyzed rearrangement. |
| Product appears as an oil and is difficult to handle | The glycosyl bromide product is often isolated as an oil or foam and can be unstable. | Use the crude product directly in the next step after a quick aqueous work-up and drying under high vacuum. Avoid prolonged exposure to air and moisture. |
| Low yield in the subsequent glycosylation step | The glycosyl bromide is unstable and may have decomposed prior to the addition of the glycosyl acceptor. | Generate the glycosyl bromide in situ or ensure it is used immediately after preparation and isolation. |
Quantitative Data Summary
| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |
| 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | HBr (30% in acetic acid), Dichloromethane | Overnight | 97% | [1] |
Experimental Protocols
Protocol for the Synthesis of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide [1]
-
Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add a solution of hydrogen bromide in acetic acid (30%, ~1.5 eq HBr).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide as an oil or foam.
-
Due to its instability, it is recommended to use the crude product immediately in the subsequent reaction.
Visualizations
Caption: Main reaction pathway for the bromination.
Caption: Potential side reactions during bromination.
Caption: A logical workflow for troubleshooting the bromination reaction.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the hydrolysis of the three benzoyl ester groups. Ester hydrolysis can be catalyzed by both acidic and basic conditions, leading to the removal of the benzoyl protecting groups and the formation of benzoic acid and the corresponding partially or fully deprotected fluorinated sugar. The C-F bond itself is generally stable under typical laboratory conditions.
Q2: How does the fluorine atom at the C-2 position affect the stability of the molecule?
A2: The fluorine atom at the C-2 position is an electron-withdrawing group. This can influence the reactivity of the adjacent anomeric center and the overall conformation of the furanose ring. While the C-F bond is highly stable, its electronic effect may modulate the rate of hydrolysis of the benzoyl esters compared to a non-fluorinated analogue. Generally, fluorination is known to enhance the metabolic stability of carbohydrates.[1][2][3][4]
Q3: Is the compound more stable under acidic or basic conditions?
A3: Generally, esters are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is typically an irreversible process that proceeds via nucleophilic acyl substitution.[5] Acid-catalyzed hydrolysis is a reversible reaction. Without specific experimental data for this compound, it is recommended to assume lability under both conditions and perform stability studies to determine the optimal pH range for your application.
Q4: What are the likely degradation products under acidic or basic conditions?
A4: The likely degradation products are benzoic acid and a series of partially and fully debenzoylated 2-deoxy-2-fluoro-alpha-D-arabinofuranose derivatives. The specific products and their ratios will depend on the reaction conditions (pH, temperature, time).
Q5: Can I use standard purification techniques like silica gel chromatography with this compound?
A5: Yes, this compound is generally stable to standard purification techniques such as silica gel chromatography. However, it is advisable to use neutral or slightly acidic solvent systems and avoid prolonged exposure to highly acidic or basic modifiers on the silica gel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR or LC-MS analysis after storage or reaction. | Degradation of the compound due to hydrolysis of benzoyl esters. | 1. Check the pH of the solvent or reaction mixture. 2. Analyze for the presence of benzoic acid and partially debenzoylated products. 3. Store the compound in a dry, neutral environment. 4. If working in solution, use a buffered system at a pH where the compound is most stable (to be determined by a stability study). |
| Low yield in a reaction where the compound is a starting material. | The reaction conditions are too acidic or basic, causing degradation. | 1. Perform a small-scale stability test of the compound under the proposed reaction conditions without the other reagents. 2. If degradation is observed, consider alternative, milder reaction conditions (e.g., lower temperature, shorter reaction time, use of a non-nucleophilic base or a weaker acid). |
| Difficulty in reproducing experimental results. | Inconsistent stability of the compound between batches or experiments. | 1. Ensure consistent storage conditions for the compound. 2. Routinely check the purity of the compound before use. 3. When preparing stock solutions, use a stable, buffered solvent and consider storing them at low temperatures for short periods. |
Quantitative Data Presentation
As no specific quantitative stability data for this compound is publicly available, the following table template is provided for researchers to summarize their experimental findings.
Table 1: Stability of this compound at Various pH Conditions and Temperatures.
| pH | Buffer System | Temperature (°C) | Time (hours) | Remaining Compound (%) | Major Degradation Products |
| 2.0 | HCl/KCl | 25 | 0, 1, 2, 4, 8, 24 | ||
| 2.0 | HCl/KCl | 40 | 0, 1, 2, 4, 8, 24 | ||
| 5.0 | Acetate | 25 | 0, 1, 2, 4, 8, 24 | ||
| 5.0 | Acetate | 40 | 0, 1, 2, 4, 8, 24 | ||
| 7.4 | Phosphate | 25 | 0, 1, 2, 4, 8, 24 | ||
| 7.4 | Phosphate | 40 | 0, 1, 2, 4, 8, 24 | ||
| 9.0 | Borate | 25 | 0, 1, 2, 4, 8, 24 | ||
| 9.0 | Borate | 40 | 0, 1, 2, 4, 8, 24 |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Assessment
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7.4, 9, 10).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer pH.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Quenching (for basic solutions): Immediately neutralize the aliquots from basic solutions with an equivalent amount of acid to stop further degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and fluorinating agent for this synthesis?
A1: The most frequently cited synthesis starts with 1,3,5-tri-O-benzoyl-α-D-ribofuranose and utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent. This reaction is typically performed in an anhydrous solvent such as dichloromethane.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can include:
-
Unreacted starting material: 1,3,5-tri-O-benzoyl-α-D-ribofuranose.
-
Anomeric isomer: The β-anomer of the desired product may be formed. The formation of anomeric mixtures is a common challenge in carbohydrate chemistry.
-
Hydrolyzed byproducts: The benzoyl protecting groups can be sensitive to acidic or basic conditions, potentially leading to partially debenzoylated species, especially during aqueous workup.
-
DAST-related byproducts: Although DAST is known for clean reactions, residual byproducts from the fluorinating agent can be present.
Q3: How can I monitor the progress of the fluorination reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane, can be used to differentiate the starting material from the less polar product. The spots can be visualized under UV light (due to the benzoyl groups) or by staining with a potassium permanganate solution.
Q4: What is the standard method for purifying the final product?
A4: The most common purification method is silica gel column chromatography. The choice of eluent is critical for achieving good separation of the desired α-anomer from impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding a fresh portion of DAST. Ensure the reaction temperature is maintained appropriately (e.g., 40°C). |
| Degradation of product during workup | Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Ensure the quenching with saturated aqueous NaHCO₃ is performed at a low temperature. |
| Loss of product during purification | Optimize the silica gel chromatography conditions. Use a shallow solvent gradient to ensure good separation. Ensure the product is not co-eluting with a major impurity. |
| Moisture in the reaction | DAST is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Difficulty in Separating the Product from Impurities via Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution of product and starting material | Use a less polar solvent system or a shallower gradient during column chromatography to improve separation. |
| Presence of the β-anomer | Anomeric separation can be challenging. Try different solvent systems for chromatography. In some cases, fractional crystallization might be an option. 19F NMR can be used to determine the anomeric ratio. |
| Streaking or tailing of spots on TLC and column | This may indicate the compound is interacting strongly with the acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or switching to a different stationary phase like alumina. |
| Poor solubility of the crude product for column loading | If the crude product is not very soluble in the initial eluent, consider a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, ethyl acetate, hexane)
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add DAST dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 40°C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, or chloroform).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a yellow oil or white solid.
Data Presentation
Table 1: Illustrative Purity Profile Before and After Silica Gel Chromatography
| Compound | Purity Before Chromatography (Illustrative %) | Purity After Chromatography (Illustrative %) |
| This compound | 70 | >98 |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose (Starting Material) | 15 | <1 |
| Anomeric and Other Impurities | 15 | <1 |
Note: The values presented are for illustrative purposes to demonstrate the effectiveness of chromatographic purification and are not derived from a specific experimental result.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for purification issues.
strategies to minimize rearrangement byproducts in fluorination reactions
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize rearrangement byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter and provide strategies to mitigate the formation of unwanted byproducts.
Q1: What are the common types of rearrangement and elimination byproducts in fluorination reactions?
A1: During fluorination, particularly of alcohols or alkyl halides, two main classes of undesired byproducts can form:
-
Elimination Products: Alkene isomers are frequently observed byproducts.[1] This occurs via an elimination pathway (E1 or E2) which competes with the desired nucleophilic substitution (SN1 or SN2).[2] For example, the fluorination of 2-pentanol can yield 1-pentene and 2-pentene alongside the desired 2-fluoropentane.[1]
-
Skeletal Rearrangement Products: These byproducts arise when the carbon skeleton of the molecule rearranges during the reaction. This is common in reactions that proceed through a carbocation intermediate (SN1 or E1 mechanisms).[1][3][4] The initial carbocation can rearrange to a more stable form via a hydride or alkyl shift, leading to a fluorinated product with a different structural framework.[1][4]
Q2: I am observing products with a rearranged carbon skeleton. What is happening and how can I prevent it?
A2: The formation of products with a rearranged carbon skeleton strongly suggests your reaction is proceeding through a carbocation intermediate (an SN1 or E1 pathway).[1] A less stable carbocation (e.g., secondary) can rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable one (e.g., tertiary) before the fluoride is added.[3][4]
Troubleshooting Strategies:
-
Favor SN2 Conditions: Promote a concerted, backside attack mechanism that avoids carbocation formation. This can be achieved by using less polar, aprotic solvents and employing fluorinating agents that do not promote the formation of carbocations.[1]
-
Select a Milder Reagent: Use fluorinating agents less prone to generating carbocation intermediates. For deoxyfluorination of alcohols, reagents like PyFluor are often more selective for substitution without rearrangement compared to reagents like DAST.[2]
-
Control Temperature: Lowering the reaction temperature can often disfavor the higher activation energy pathway of carbocation formation and subsequent rearrangement.[5]
Q3: My reaction is producing a significant amount of alkene byproducts. How can I minimize this?
A3: High yields of alkene byproducts indicate that the elimination (E2 or E1) pathway is competing effectively with the desired substitution (SN2 or SN1) pathway.[1][2] The fluoride source can act as a base, abstracting a proton and leading to alkene formation.
Troubleshooting Strategies:
-
Choice of Fluorinating Agent: Employ newer, more chemoselective fluorinating agents that are known to suppress elimination. For example, PyFluor has been developed to be more selective for substitution over elimination compared to traditional reagents like DAST or Deoxo-Fluor.[2]
-
Solvent Selection: The choice of solvent is critical. Using tertiary alcohols (e.g., tert-amyl alcohol) as a solvent or co-solvent can solvate the fluoride ion, reducing its basicity and thereby favoring the SN2 pathway over E2 elimination.[1][2] In one study, a combination of an ionic liquid and a tert-alcohol in a single molecule was shown to increase fluoride nucleophilicity while remarkably reducing olefin byproducts.[6]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize proton abstraction that leads to elimination.[1]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the competing E2 reaction, reducing the amount of alkene byproduct.[2]
Q4: How does the choice of solvent impact byproduct formation in fluorination reactions?
A4: Solvents play a crucial role in fluorination reactions by affecting the solubility and reactivity of the fluoride source.[6][7]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are often used in nucleophilic aromatic substitution (SNAr) reactions, but they can be difficult to remove.[8]
-
Tertiary Alcohols: These solvents can form hydrogen bonds with the fluoride anion, which helps to maintain its nucleophilicity while suppressing its basicity, thus reducing elimination byproducts.[6]
-
Ionic Liquids (ILs): ILs are highly polar and have low volatility. They can enhance the nucleophilic reactivity of the fluoride anion. Functionalized ILs containing a tert-alcohol moiety have been shown to achieve high conversion with minimal byproducts.[6]
-
Solvent-Free/Mechanochemical Conditions: Ball milling has emerged as a sustainable alternative that allows reactions to be conducted with minimal or no solvent. This can lead to faster reactions and avoid issues associated with toxic, high-boiling point solvents.[8]
-
Safety Considerations: It is critical to ensure the compatibility of the fluorinating agent and the solvent, as some combinations can be explosive. For instance, Selectfluor reacts exothermically with DMF, pyridine, and DMSO.[9]
Data Summary
The following tables summarize quantitative data on how the choice of reagents and solvents can influence the outcome of fluorination reactions, specifically the ratio of the desired product to unwanted byproducts.
Table 1: Comparison of Deoxyfluorinating Agents in the Synthesis of a Secondary Fluoroalkane.
| Fluorinating Agent | SN2 Product Yield (%) | E2 Product Yield (%) | Comments |
| DAST | High potential for elimination | Significant | A common reagent, but often favors elimination byproducts.[2][10] |
| Deoxo-Fluor | High potential for elimination | Significant | Similar reactivity profile to DAST regarding elimination.[2] |
| PyFluor | High | Minimal | A newer reagent designed to be more selective for substitution.[2] |
| AlkylFluor | 50-79% | Minor | Shows significantly less elimination compared to DAST.[2] |
Table 2: Effect of Solvent System on Nucleophilic Fluorination of an Alkyl Mesylate with CsF.
| Solvent System | Conversion (%) | Time | Byproducts |
| [bmim][OMs] (conventional IL) | 18% | 3 hours | Not specified |
| t-BuOH | 85% | 3 hours | Not specified |
| [mim-tOH][OMs] (functionalized IL) | 100% | 50 minutes | None detected [6] |
Visualized Workflows and Pathways
Troubleshooting Rearrangement and Elimination Byproducts
This diagram outlines a logical workflow for diagnosing and addressing common byproduct issues in fluorination reactions.
Caption: A decision tree for troubleshooting fluorination side reactions.
Competing Reaction Pathways in Fluorination
This diagram illustrates the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways and highlights key factors that influence the reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. Synergistic Effect of Two Solvents, tert-Alcohol and Ionic Liquid, in One Molecule in Nucleophilic Fluorination [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorinating Agents for Arabinofuranose Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into carbohydrate scaffolds, such as arabinofuranose, is a pivotal strategy in medicinal chemistry and drug development. Fluorinated sugars can exhibit enhanced metabolic stability, altered bioavailability, and unique biological activities. The choice of fluorinating agent is critical for achieving desired outcomes in terms of yield, stereoselectivity, and safety. This guide provides an objective comparison of four common nucleophilic fluorinating agents—DAST, Deoxo-Fluor, XtalFluor-E, and Fluolead—for the synthesis of fluoroarabinofuranose derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
The selection of a suitable fluorinating agent depends on a balance of reactivity, selectivity, safety, and ease of handling. The following table summarizes the key characteristics and performance of DAST, Deoxo-Fluor, XtalFluor-E, and Fluolead based on available literature. It is important to note that direct head-to-head comparative studies on a single arabinofuranose substrate are limited; therefore, the presented data is a collation from various sources and should be interpreted with consideration of potentially different reaction conditions.
| Fluorinating Agent | Chemical Name | Physical Form | Key Advantages | Key Disadvantages | Typical Yields (Carbohydrates) |
| DAST | Diethylaminosulfur trifluoride | Liquid | High reactivity, well-established | Thermally unstable, can decompose violently, moisture-sensitive, can lead to side reactions (e.g., elimination, rearrangements)[1][2] | 50-80% |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | More thermally stable than DAST[3][4], can provide higher yields and selectivity in some cases[5][6] | Moisture-sensitive, can still be hazardous[3] | 60-90% |
| XtalFluor-E® | Diethylaminodifluorosulfinium tetrafluoroborate | Crystalline Solid | High thermal stability, easy to handle, crystalline, often results in fewer elimination byproducts[7][8][9] | Requires a promoter (e.g., DBU or Et₃N·3HF)[10][11] | 70-95% |
| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline Solid | High thermal stability, resistant to aqueous hydrolysis, high stereoselectivity[12][13], easy to handle | Higher cost may be a factor | 80-95% |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the fluorination of arabinofuranose or analogous carbohydrate substrates using the discussed reagents.
Fluorination using DAST
This protocol describes the synthesis of a protected fluoroarabinofuranose derivative.
Procedure: To a solution of the protected arabinofuranose (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Fluorination using Deoxo-Fluor®
This protocol is adapted from the fluorination of other glycosides and is applicable to arabinofuranose derivatives. Deoxo-Fluor is often found to be more effective and provide better yields than DAST for certain carbohydrate substrates.[5]
Procedure: A solution of the protected arabinofuranose (1 equivalent) in anhydrous DCM is cooled to 0 °C. Deoxo-Fluor® (1.5 equivalents) is added dropwise to the stirred solution under an inert atmosphere. The reaction is stirred at 0 °C for a specified time or until TLC indicates the consumption of the starting material. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic extracts are washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Fluorination using XtalFluor-E®
XtalFluor-E is a crystalline solid that is more stable and easier to handle than DAST and Deoxo-Fluor.[8][9] It requires a promoter to facilitate the fluorination.
Procedure: To a stirred solution of the protected arabinofuranose (1 equivalent) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) in anhydrous DCM at -78 °C, a solution of XtalFluor-E® (1.5 equivalents) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Fluorination using Fluolead™
Fluolead™ is a highly stable crystalline solid that offers high yields and stereoselectivity.[12][13]
Procedure: To a solution of the protected arabinofuranose (1 equivalent) in anhydrous DCM, Fluolead™ (1.2 equivalents) is added. The mixture is stirred at room temperature under an inert atmosphere for the time required for the reaction to complete, as monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of fluoroarabinofuranose and the proposed mechanistic pathways for the different types of fluorinating agents.
Caption: General experimental workflow for arabinofuranose fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simpler fluorine chemistry [soci.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for the Synthesis of 2'-Deoxy-2'-fluoro-arabinonucleosides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2'-deoxy-2'-fluoro-arabinonucleosides (2'F-ANA) is a critical process in the development of therapeutic oligonucleotides, including antisense and siRNA agents. The strategic choice of starting material, or precursor, can significantly impact the overall efficiency, stereoselectivity, and economic viability of the synthesis. This guide provides an objective comparison of the most common alternative precursors, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Synthetic Precursors
The selection of a precursor for 2'F-ANA synthesis is a trade-off between factors such as commercial availability, cost, number of synthetic steps, and achievable yield and stereoselectivity. The three main precursors—1,3,5-tri-O-benzoyl-d-ribose, arabinonucleosides, and 2,2'-anhydronucleosides—each present a unique set of advantages and disadvantages.
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages | Overall Yield (Illustrative) |
| 1,3,5-tri-O-benzoyl-d-ribose | Convergent | Readily available and relatively inexpensive starting material. Well-established multi-step synthesis.[1][2] | Longer synthetic route compared to other precursors. Requires protection and deprotection steps. | ~30-40% |
| Arabinonucleosides | Divergent | Shorter synthetic route as the nucleobase is already attached. | Direct fluorination can be challenging and may lead to side products. Stereocontrol at the 2'-position can be difficult to achieve. | Variable, can be lower than convergent routes. |
| 2,2'-Anhydronucleosides | Divergent | The anhydro-linkage pre-activates the 2'-position for nucleophilic attack by fluoride, often leading to good stereoselectivity. | Preparation of the anhydronucleoside adds a step to the synthesis. Can be less stable than other precursors. | Good to excellent yields for the fluorination step. |
Experimental Protocols
Synthesis from 1,3,5-tri-O-benzoyl-d-ribose
This convergent approach involves the synthesis of a fluorinated sugar intermediate, which is then coupled with the desired nucleobase.
Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the fluorinated sugar. A reported yield for this step is 71%.[1]
Step 2: Glycosylation with Nucleobase
-
The fluorinated sugar is first converted to the corresponding glycosyl bromide by treatment with HBr in acetic acid.
-
The silylated nucleobase (e.g., persilylated thymine) is then added to a solution of the glycosyl bromide in an anhydrous solvent like acetonitrile.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then worked up and the product is purified by column chromatography.
Synthesis from 2,2'-Anhydrouridine
This divergent approach utilizes the internal ether linkage to direct the fluorination.
Step 1: Fluorination of 2,2'-Anhydrouridine
-
2,2'-Anhydrouridine is dissolved in a suitable solvent, such as a mixture of HF and pyridine (Olah's reagent).
-
The reaction is stirred at a controlled temperature, often elevated, for several hours.
-
The reaction is then carefully quenched with a base, and the product is extracted.
-
Purification by chromatography yields the 2'-deoxy-2'-fluoro-arabinouridine.
Synthetic Pathways and Workflows
The choice of precursor dictates the overall synthetic workflow. The following diagrams illustrate the general synthetic pathways.
Caption: Convergent synthesis of 2'F-ANA from a ribose precursor.
Caption: Divergent synthesis of 2'F-ANA from an anhydronucleoside precursor.
Mechanism of Action in Gene Silencing
2'F-ANA oligonucleotides primarily function through an RNase H-mediated mechanism to achieve gene silencing. The enhanced binding affinity of 2'F-ANA to target mRNA, coupled with the ability of the resulting hybrid duplex to be recognized by RNase H, leads to potent and durable gene knockdown.[3][4]
Caption: RNase H-mediated gene silencing by 2'F-ANA ASOs.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of clofarabine synthesized from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE versus other methods
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Clofarabine: A Comparative Overview
The synthesis of clofarabine, a second-generation purine nucleoside analog, has been approached through various chemical strategies. The primary goals of these synthetic routes are to achieve high yield, high purity, and correct stereochemistry (specifically the β-anomer), as the α-anomer is therapeutically inactive and constitutes a process-related impurity.
One common and well-documented method involves the glycosylation of a purine base with a protected sugar moiety. A key intermediate in several of these syntheses is 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE . This precursor provides the necessary fluorinated sugar backbone of clofarabine.
Table 1: Comparison of Selected Clofarabine Synthesis Strategies
| Synthesis Strategy | Starting Materials | Key Steps & Intermediates | Reported Advantages | Reported Disadvantages |
| Route 1: From 2-Deoxy-2-fluoro-arabinofuranose derivative | This compound, 2-chloroadenine | 1. Bromination of the arabinofuranose derivative. 2. Glycosylation with 2-chloroadenine. 3. Deprotection of benzoyl groups. | Utilizes a commercially available precursor. | Can lead to the formation of α and β anomers, requiring chromatographic separation. |
| Route 2: From 2-Deoxyribonolactone | 2-Deoxy-D-ribonolactone | 1. Fluorination of the lactone. 2. Silylation for protection. 3. Glycosylation and subsequent deprotection. | Potentially improved synthetic efficiency. | Multi-step process with its own set of challenges in purification. |
| Route 3: Chemoenzymatic Synthesis | Purine base, appropriate sugar substrate | Use of enzymes for stereoselective glycosylation. | High stereoselectivity, potentially reducing the formation of the α-anomer. | May require specific enzyme availability and optimization of reaction conditions. |
The purity of the final clofarabine product is paramount. Process-related impurities, including the α-anomer and degradation products, can impact the drug's efficacy and safety profile. Therefore, the choice of synthetic route and the rigor of purification steps are critical.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of clofarabine synthesized from different methods, a series of in vitro and in vivo experiments should be conducted. Below are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of clofarabine required to inhibit the proliferation of cancer cells by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., Kasumi-1, CCRF-CEM)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Clofarabine samples (from different syntheses)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of each clofarabine sample in the culture medium.
-
Add 100 µL of the clofarabine dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each clofarabine sample.
DNA Synthesis Inhibition Assay
This assay measures the ability of clofarabine to inhibit the incorporation of a labeled nucleoside into newly synthesized DNA.
Materials:
-
Leukemia cell lines
-
Culture medium
-
Clofarabine samples
-
[³H]-thymidine or BrdU (5-bromo-2'-deoxyuridine)
-
Scintillation counter or anti-BrdU antibody and detection reagents
-
Multi-well plates
Procedure (using BrdU):
-
Seed cells and treat with different concentrations of clofarabine samples as described for the MTT assay.
-
After 24-48 hours of treatment, add BrdU to the culture medium at a final concentration of 10 µM.
-
Incubate for an additional 2-4 hours to allow for BrdU incorporation.
-
Fix the cells and permeabilize them according to the manufacturer's protocol for the BrdU assay kit.
-
Add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
The signal intensity is proportional to the amount of DNA synthesis. Compare the inhibition of DNA synthesis for each clofarabine sample.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with clofarabine.
Materials:
-
Leukemia cell lines
-
Culture medium
-
Clofarabine samples
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with clofarabine samples at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add FITC Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Clofarabine's Mechanism of Action and Synthesis Workflow
To further understand the context of clofarabine's efficacy, the following diagrams illustrate its signaling pathway and a generalized experimental workflow for comparing clofarabine samples.
Caption: Clofarabine's mechanism of action leading to apoptosis.
A Comparative Analysis of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE and Other Glycosyl Donors in Chemical Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical determinant for the success of chemical glycosylation, profoundly influencing reaction yields, stereoselectivity, and the overall efficiency of synthesizing complex carbohydrates and nucleoside analogues. This guide provides a comparative analysis of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a key intermediate in the synthesis of antiviral and anticancer agents, with other commonly employed glycosyl donors. The objective is to furnish researchers and drug development professionals with a comprehensive resource, including supporting experimental data and detailed protocols, to facilitate the informed selection of glycosyl donors for their specific synthetic needs.
Introduction to Glycosyl Donors
A glycosyl donor is a carbohydrate derivative activated at the anomeric center, enabling it to react with a glycosyl acceptor (an alcohol, thiol, or amine) to form a glycosidic linkage. The nature of the leaving group at the anomeric position and the protecting groups on the sugar ring are pivotal in determining the donor's reactivity and the stereochemical outcome of the glycosylation reaction. The concept of "armed" and "disarmed" donors, based on the electronic properties of the protecting groups, is a fundamental principle in modern carbohydrate chemistry. Electron-donating protecting groups (e.g., benzyl ethers) "arm" the donor, increasing its reactivity, while electron-withdrawing groups (e.g., benzoyl esters) "disarm" it, leading to decreased reactivity.
This compound is a "disarmed" glycosyl donor due to the presence of three electron-withdrawing benzoyl groups. The fluorine atom at the C-2 position also significantly influences its reactivity and the stereochemical outcome of glycosylation, primarily through electronic effects and by precluding the formation of a participating neighboring group that would otherwise direct the formation of a 1,2-trans glycosidic bond.
Comparative Performance of Glycosyl Donors
The performance of a glycosyl donor is primarily evaluated based on its reactivity (reaction time and conditions), the yield of the desired glycosylated product, and the stereoselectivity of the reaction (the ratio of α to β anomers formed). This section presents a comparative summary of 2-deoxy-2-fluoro-arabinofuranosyl donors with other common classes of glycosyl donors.
Table 1: Comparative Performance of 2-Deoxy-2-Fluoro-Arabinofuranosyl Donors and Other Common Glycosyl Donors
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2-Deoxy-2-Fluoro-Halide | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide | Silylated Thymine | - | CCl4 | Reflux | - | β-anomer | [1] |
| 2-Deoxy-2-Fluoro-Halide | 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl Bromide | Galactoside Acceptor | 15 mol% Bathophenanthroline, Isobutylene oxide | MTBE | 50 | 80 | 16:1 | [2] |
| 2-Deoxy-2-Fluoro-Halide | 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl Iodide | Galactoside Acceptor | 15 mol% Bathophenanthroline, Isobutylene oxide | MTBE | 50 | 85 | >20:1 | [2] |
| 2-Deoxy-2-Fluoro-Trichloroacetimidate | 3,5-Di-O-benzyl-2-deoxy-2-fluoro-D-arabinofuranosyl Trichloroacetimidate | Primary Alcohol | TMSOTf (catalytic) | CH2Cl2 | -20 | 75 | 1: >20 | [3] |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methanol | NIS, TfOH | CH2Cl2 | -40 | High | Predominantly β | [4] |
| Glycosyl Trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate | Primary Alcohol | TMSOTf (catalytic) | Et2O | -78 | 95 | >20:1 (β) | [5] |
| Glycosyl Halide (Benzoylated) | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide | Methanol | Ag2CO3 | CH2Cl2 | RT | High | Predominantly β | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of glycosyl donor performance. Below are representative protocols for glycosylation reactions using different classes of donors.
Protocol 1: Glycosylation using a 2-Deoxy-2-Fluoro-Glycosyl Bromide Donor (Phenanthroline Catalyzed)
Objective: To synthesize a 1,2-cis-2-fluoro glycoside using a phenanthroline-based catalyst.
Materials:
-
2-Deoxy-2-fluoro-glycosyl bromide (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Bathophenanthroline (0.15 equiv)
-
Isobutylene oxide (2.0 equiv)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add activated 4 Å molecular sieves.
-
Add a solution of the 2-deoxy-2-fluoro-glycosyl bromide, glycosyl acceptor, and bathophenanthroline in anhydrous MTBE.
-
Add isobutylene oxide to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
Objective: To synthesize a β-glycoside using a glycosyl trichloroacetimidate donor.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous Et₂O and cool to -78 °C.
-
Add a solution of TMSOTf in anhydrous Et₂O dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and filter through Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.[5]
Protocol 3: Glycosylation using a Thioglycoside Donor
Objective: To synthesize a glycoside using a thioglycoside donor.
Materials:
-
Thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of NIS and a catalytic amount of TfOH in anhydrous CH₂Cl₂.
-
Add the activator solution dropwise to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.[4]
Mandatory Visualizations
Experimental Workflow for Comparative Analysis of Glycosyl Donors
The following diagram illustrates a standardized workflow for the comparative analysis of different glycosyl donors. This workflow ensures that the comparison is conducted under consistent conditions, allowing for an objective evaluation of their performance.
Caption: A standardized workflow for the comparative analysis of glycosyl donors.
Signaling Pathway: The Role of O-GlcNAcylation in Insulin Signaling
Glycosylation plays a crucial role in a multitude of cellular signaling pathways. O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification that acts as a nutrient sensor and regulates various signaling cascades, including the insulin signaling pathway. Aberrant O-GlcNAcylation has been implicated in insulin resistance and type 2 diabetes.
Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.
Conclusion
The selection of an appropriate glycosyl donor is a multifaceted decision that requires careful consideration of the desired product, the reactivity of the acceptor, and the desired stereochemical outcome. This compound and its derivatives represent a valuable class of donors, particularly for the synthesis of 2'-deoxy-2'-fluoro nucleosides with significant therapeutic potential. The presence of the C-2 fluorine atom precludes neighboring group participation, making the control of stereoselectivity a significant challenge. However, as the data indicates, strategic use of catalysts, such as phenanthroline derivatives, can lead to high yields and excellent stereoselectivity for the desired anomer.
Compared to other common glycosyl donors, such as trichloroacetimidates and thioglycosides, 2-deoxy-2-fluoro-arabinofuranosyl donors often require specific activation conditions to achieve optimal results. While trichloroacetimidates are highly reactive and often provide excellent yields, their stability can be a concern. Thioglycosides offer a good balance of stability and reactivity but may require more forceful activation conditions.
Ultimately, the choice of glycosyl donor will depend on the specific synthetic target and the overall synthetic strategy. This guide provides a foundational understanding and practical data to aid researchers in making an informed decision, thereby accelerating the discovery and development of novel carbohydrate-based therapeutics and research tools.
References
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [18F]FDG Production from Different Precursors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of [18F]Fluorodeoxyglucose ([18F]FDG), offering a detailed comparison of precursor performance, experimental protocols, and reaction pathways.
The production of [18F]FDG, the most widely used radiotracer in positron emission tomography (PET), is critically dependent on the choice of precursor and synthesis method. This guide provides an in-depth comparison of the primary methods and precursors for [18F]FDG synthesis, supported by experimental data to inform researchers and drug development professionals in optimizing their radiopharmaceutical production.
Executive Summary
Two principal methods have been developed for the synthesis of [18F]FDG: electrophilic fluorination and nucleophilic fluorination. Historically, electrophilic fluorination was the first method developed, but it has been largely superseded by the more efficient and higher-yielding nucleophilic substitution method. Within nucleophilic synthesis, the choice of the precursor, specifically the leaving group on the mannose derivative, is paramount for achieving optimal radiochemical yield and purity. Mannose triflate has emerged as the industry standard, consistently delivering high yields and short synthesis times. This guide will explore the quantitative differences between these methods and precursors.
Comparison of Synthesis Methods and Precursors
The performance of different precursors is best understood by comparing key metrics such as radiochemical yield, synthesis time, and radiochemical purity.
| Synthesis Method | Precursor | Leaving Group | Typical Radiochemical Yield (Decay Corrected) | Typical Synthesis Time (minutes) | Radiochemical Purity (%) |
| Nucleophilic Fluorination | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Triflate | 60 - 81.5%[1][2][3] | 21 - 35[1][2] | > 95%[1][2][3] |
| Nucleophilic Fluorination | 1,3,4,6-tetra-O-acetyl-2-O-tosyl-β-D-mannopyranose | Tosylate | Lower than Triflate (qualitative) | Longer than Triflate (qualitative) | > 95% |
| Nucleophilic Fluorination | 1,3,4,6-tetra-O-acetyl-2-O-nosyl-β-D-mannopyranose | Nosylate | Potentially higher than Tosylate (qualitative) | Potentially shorter than Tosylate (qualitative) | > 95% |
| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-D-glucal | - | ~8%[4] | ~120[4] | Variable |
Note: Quantitative, direct head-to-head comparative data for tosylate and nosylate precursors for [18F]FDG synthesis under identical conditions is limited in publicly available literature. The performance is generally acknowledged to be inferior to mannose triflate.
Detailed Experimental Protocols
Nucleophilic Fluorination using Mannose Triflate
This method is the current gold standard for [18F]FDG production and is amenable to automation.
Materials:
-
[18F]Fluoride in [18O]water (from cyclotron)
-
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)
-
Kryptofix 2.2.2. (K222)
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18, Alumina N)
Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]F-. The [18O]water is recovered. The trapped [18F]fluoride is then eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen) and vacuum at elevated temperature (e.g., 100°C). This step is crucial as water can reduce the nucleophilicity of the fluoride ion.
-
Nucleophilic Substitution (Radiofluorination): A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]fluoride/K222 complex in the reaction vessel. The mixture is heated (e.g., at 85-100°C) for a short period (e.g., 5-10 minutes) to facilitate the nucleophilic substitution of the triflate leaving group by [18F]fluoride, forming 1,3,4,6-tetra-O-acetyl-2-[18F]fluoro-D-glucose.
-
Hydrolysis: The acetyl protecting groups are removed by hydrolysis. This can be achieved through either acid hydrolysis (e.g., with HCl at elevated temperature) or base hydrolysis (e.g., with NaOH at room temperature). Base hydrolysis is often preferred as it can be performed under milder conditions.
-
Purification: The crude [18F]FDG solution is purified using a series of solid-phase extraction (SPE) cartridges to remove unreacted [18F]fluoride, Kryptofix 2.2.2., and other impurities. A common sequence includes a C18 cartridge (to trap the acetylated intermediate and Kryptofix) and an alumina N cartridge (to remove any remaining fluoride).
-
Formulation: The purified [18F]FDG is eluted from the final purification cartridge with sterile water for injection and passed through a sterile filter into a sterile vial.
Electrophilic Fluorination using 3,4,6-tri-O-acetyl-D-glucal (Historical Method)
This method is presented for historical context and to highlight the advancements in radiochemistry that have led to the adoption of nucleophilic methods.
Materials:
-
[18F]F2 gas (from cyclotron)
-
3,4,6-tri-O-acetyl-D-glucal
-
Inert solvent (e.g., Freon)
-
Hydrochloric Acid (HCl) for hydrolysis
Procedure:
-
[18F]F2 Production: [18F]F2 gas is produced in a cyclotron, often requiring the addition of a carrier (non-radioactive F2 gas), which reduces the specific activity of the final product.
-
Electrophilic Addition: The [18F]F2 gas is bubbled through a solution of 3,4,6-tri-O-acetyl-D-glucal in an inert solvent at room temperature. The [18F]F2 undergoes an electrophilic addition reaction across the double bond of the glucal, resulting in a mixture of difluorinated glucose and mannose isomers.
-
Solvent Removal: The solvent is evaporated.
-
Hydrolysis and Purification: The resulting mixture is hydrolyzed with hydrochloric acid to remove the acetyl protecting groups and the mannose isomer, yielding [18F]FDG. Purification is typically complex and may involve gas chromatography.
Visualizing the Synthesis Pathways
To better illustrate the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Nucleophilic [18F]FDG Synthesis.
Caption: Workflow for Electrophilic [18F]FDG Synthesis.
Conclusion
The data overwhelmingly supports the use of nucleophilic fluorination with a mannose triflate precursor for the routine production of [18F]FDG. This method offers significantly higher radiochemical yields, shorter synthesis times, and high radiochemical purity, making it ideal for clinical and research applications. While other precursors with different leaving groups exist, mannose triflate has become the gold standard due to its superior performance and the extensive commercial availability of automated synthesis modules optimized for its use. The historical electrophilic fluorination method, while foundational, is no longer practical for modern radiopharmaceutical production due to its low efficiency and complex purification. This guide provides the necessary data and protocols to assist researchers and professionals in making informed decisions for their [18F]FDG production needs.
References
- 1. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-FDG Production and Quality Control (QC) Parameters Comparison in three different Automatic Synthesis Modules: An Experience of Commercial Centre | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of nucleosides synthesized with 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
Researchers in drug discovery are constantly seeking to enhance the therapeutic window of nucleoside analogues. The strategic incorporation of fluorine into the sugar moiety has proven to be a highly effective strategy, often leading to compounds with improved metabolic stability and potent biological activity. This guide provides a comparative analysis of nucleosides synthesized from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a key intermediate for accessing a range of 2'-fluoro-arabinofuranosyl nucleosides. We present a summary of their antiviral and anticancer activities, supported by experimental data and detailed protocols, to aid researchers in this promising field.
The introduction of a fluorine atom at the 2'-position of the arabinofuranose ring in the 'up' configuration (2'-β-fluoro) has a profound impact on the properties of nucleosides. This modification not only enhances the stability of the glycosidic bond against enzymatic cleavage but also influences the sugar pucker, which can affect how the nucleoside interacts with its target enzymes.[1][2][3] The result is often a portfolio of nucleoside analogues with significant potential as antiviral and anticancer agents.[1][2][4]
Comparative Biological Activity
The nucleosides derived from 2-deoxy-2-fluoro-arabinofuranose have demonstrated a broad spectrum of biological activities. The following tables summarize the in vitro efficacy of representative compounds against various viral and cancer cell line targets.
Antiviral Activity
A significant number of 2'-fluoro-arabinofuranosyl pyrimidine nucleosides have shown potent activity against herpesviruses. The nature of the substituent at the 5-position of the uracil base plays a critical role in determining the antiviral potency.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Carbocyclic FMAU (13) | HSV-1 | Vero | 4.4 | [5] |
| Carbocyclic FIAU (9) | HSV-1 | Vero | 11 | [5] |
| 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-n-propyluracil (FPAU) | HSV-1, HSV-2 | - | Good Activity | [6] |
| 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) | HSV | - | Increased Effect | [7] |
| L-FMAU | HBV | Hep-G2/2.2.15 | 0.1 µM (EC50) | [3] |
| Clevudine (L-FMAU) | EBV | - | 5.0 µM (EC50) | [8] |
Table 1: Antiviral Activity of 2'-Fluoro-Arabinofuranosyl Nucleosides.
Anticancer Activity
The anticancer potential of these nucleosides is equally promising. Notably, modifications at the 4'-position and the use of purine bases have yielded compounds with significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line(s) | IC50 | Key Findings | Reference |
| 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) | Gastric and Colorectal Carcinomas | - | Remarkable antitumor effect, orally effective, less susceptible to deamination. | [9] |
| 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC) | Various human tumors | - | More effective than ara-C in several tumors, including ara-C refractory ones. | [10] |
| Clofarabine (2-chloro-2'-fluoro-deoxy-arabinofuranosyladenine) | Lymphoproliferative malignancies | - | FDA-approved anticancer agent. | [11][12] |
| 2'-acetylthiomethyluridine derivative | Mouse squamous cell carcinoma (SCC) | Low µM | Induced significant functional and morphological changes in tumor cells. | [13] |
Table 2: Anticancer Activity of 2'-Fluoro-Arabinofuranosyl and Related Nucleosides.
Experimental Protocols
The synthesis of these biologically active nucleosides generally follows a convergent approach, where the fluorinated sugar moiety is coupled with a heterocyclic base.
General Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides
A widely used method involves the condensation of a protected 2-deoxy-2-fluoro-D-arabinosyl bromide with a silylated nucleobase.[6][14]
1. Preparation of 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide:
-
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is treated with hydrogen bromide in acetic acid to yield the corresponding glycosyl bromide.[14]
2. Glycosylation:
-
The freshly prepared bromosugar is condensed with a silylated pyrimidine or purine base (e.g., 2,4-bis-O-(trimethylsilyl)thymine) in a suitable solvent like acetonitrile or carbon tetrachloride, often under reflux.[6][14] This reaction typically yields a mixture of α and β anomers, with the β anomer being the desired product for biological activity.
3. Deprotection:
-
The protecting groups (benzoyl and acetyl) are removed by treatment with a base, such as methanolic ammonia or sodium methoxide in methanol, to afford the final nucleoside.[14]
In Vitro Antiviral Assay (General Protocol)
-
Cell Culture: Vero cells (for HSV) or other appropriate host cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection.
-
Drug Treatment: The synthesized nucleosides are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations.
-
Evaluation of Antiviral Activity: The inhibition of viral replication is determined by methods such as plaque reduction assay, where the number of viral plaques is counted, or by measuring the reduction in viral yield. The 50% inhibitory concentration (IC50) is then calculated.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.
Mechanism of Action and Signaling Pathways
The biological activity of these 2'-fluoro-arabinofuranosyl nucleosides is primarily attributed to their ability to interfere with nucleic acid synthesis. After entering the cell, they are phosphorylated by cellular kinases to their active triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular DNA and RNA polymerases.[1]
Incorporation of the fluorinated nucleoside into a growing DNA or RNA chain often leads to chain termination, thereby halting replication. The presence of the 2'-fluoro group can also affect the conformation of the nucleic acid duplex, which may interfere with further enzymatic processing.[15]
Conclusion
The nucleosides synthesized from this compound represent a rich source of biologically active compounds with significant potential for the development of new antiviral and anticancer therapies. The strategic placement of the 2'-fluorine atom in the arabino configuration imparts favorable properties that translate into potent efficacy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon this promising class of therapeutic agents. Further derivatization and exploration of structure-activity relationships are warranted to unlock the full potential of these fluorinated nucleosides.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of a novel nucleoside, 2'-C-cyano-2'-deoxy-1-beta-D-arabinofuranosylcytosine (CNDAC) against murine and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2'-Deoxy-2'-fluoro-nucleosides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the 2'-position of nucleosides has proven to be a pivotal strategy in the development of antiviral and anticancer therapeutics. This modification can enhance metabolic stability, modulate sugar pucker conformation, and improve binding affinity to target enzymes. This guide provides a comprehensive review and comparison of the principal synthetic routes to 2'-deoxy-2'-fluoro-nucleosides, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Comparative Overview of Synthetic Strategies
The synthesis of 2'-deoxy-2'-fluoro-nucleosides can be broadly categorized into three main approaches: nucleophilic fluorination, electrophilic fluorination, and chemo-enzymatic methods. The choice of strategy depends on factors such as the desired stereochemistry at the 2'-position (arabino or ribo), the nature of the nucleobase, and scalability requirements.
| Synthetic Route | Key Transformation | Fluorinating Agent/Enzyme | Typical Starting Material | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Nucleophilic Fluorination | ||||||
| Ring-opening of 2,2'-anhydronucleosides | SN2 displacement | Hydrogen Fluoride (HF) in Pyridine | 2,2'-Anhydropyrimidine nucleosides | 50-80 | Direct route to 2'-α-fluoro pyrimidine nucleosides. | Harsh reagents (HF), limited to pyrimidines. |
| Displacement from Arabinonucleosides | SN2 displacement | Diethylaminosulfur Trifluoride (DAST) | 3',5'-O-Protected arabinonucleosides | 30-70 | Milder conditions than HF, applicable to purines and pyrimidines for 2'-β-fluoro configuration. | DAST can be hazardous, formation of side products. |
| Electrophilic Fluorination | ||||||
| Fluorination of Sugar Lactones | Enolate fluorination | N-Fluorobenzenesulfonimide (NFSI), N-Fluorodibenzenesulfonamide | Protected 2-deoxyribonolactones | 30-72 | Good diastereoselectivity with appropriate protecting groups, avoids handling of HF and DAST. | Multi-step synthesis of the sugar precursor is often required. |
| Chemo-enzymatic Synthesis | ||||||
| Enzymatic Glycosylation | Transglycosylation | Purine Nucleoside Phosphorylase (PNP) | 2-Deoxy-2-fluoroarabinose-1-phosphate and a purine base | 30-40 | High stereoselectivity (β-anomer), mild reaction conditions. | Limited to purine nucleosides, requires preparation of the fluorinated sugar phosphate. |
Experimental Protocols
Nucleophilic Fluorination: DAST Fluorination of an Arabinonucleoside
This protocol describes the synthesis of a 2'-deoxy-2'-β-fluoro-nucleoside from a protected arabinonucleoside.
Materials:
-
3',5'-Di-O-benzoyl-arabinofuranosyluracil
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 3',5'-di-O-benzoyl-arabinofuranosyluracil (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 2'-deoxy-2'-β-fluoro-3',5'-di-O-benzoyl-uridine.
Electrophilic Fluorination of a Protected 2-Deoxyribonolactone
This protocol outlines the diastereoselective synthesis of a 2'-deoxy-2'-fluoro-arabino-lactone, a precursor for 2'-deoxy-2'-fluoro-nucleosides.[1]
Materials:
-
3,5-Bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LiHMDS (1.1 eq) dropwise to the solution and stir for 30 minutes at -78 °C to generate the lithium enolate.
-
In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the NFSI solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-2-fluoro-D-arabino-1,4-lactone.[1]
Chemo-enzymatic Synthesis of a 2'-Deoxy-2'-fluoro-purine Nucleoside
This protocol describes the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides using a purine nucleoside phosphorylase (PNP).[2]
Materials:
-
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose
-
Orthophosphoric acid
-
Tetra-n-butylammonium iodide
-
Purine base (e.g., adenine, guanine)
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)
-
Tris-HCl buffer (pH 7.5)
-
HPLC for purification
Procedure:
-
Synthesis of the α-1-phosphate donor: Convert 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose to the corresponding 1-bromide.
-
React the 1-bromide with orthophosphoric acid in the presence of tetra-n-butylammonium iodide to stereoselectively generate 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate.[2]
-
Enzymatic Glycosylation: In a reaction vessel, dissolve the 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate (1.0 eq) and the desired purine base (1.2 eq) in Tris-HCl buffer (pH 7.5).
-
Add the Purine Nucleoside Phosphorylase (PNP) enzyme to the solution.
-
Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) and monitor the progress of the reaction by HPLC.
-
Upon completion, terminate the reaction by heating or adding a denaturing agent.
-
Purify the resulting 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleoside by preparative HPLC.
Synthetic Route Visualizations
The following diagrams illustrate the general workflows for the main synthetic strategies for 2'-deoxy-2'-fluoro-nucleosides.
Caption: General synthetic strategies for 2'-deoxy-2'-fluoro-nucleosides.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to Clofarabine: A Guide to Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
Clofarabine, a second-generation purine nucleoside analogue, is a crucial medication in the treatment of relapsed or refractory acute lymphoblastic leukemia in pediatric patients. The efficiency and economic viability of its synthesis are of paramount importance for ensuring its availability and affordability. This guide provides a comparative analysis of the most prominent synthetic pathways to clofarabine, with a focus on their cost-effectiveness. Experimental data from published literature is presented to support the comparison, offering valuable insights for process optimization and scale-up.
Key Synthetic Pathways to Clofarabine
Two primary synthetic routes to clofarabine have been extensively explored in the literature. The first pathway commences with the commercially available 2-chloroadenosine, while the second, and more traditional, route involves the coupling of a protected 2-deoxy-2-fluoro-arabinofuranosyl derivative with 2-chloroadenine.
Pathway 1: Synthesis Starting from 2-Chloroadenosine
This more recent approach offers a potentially more streamlined and cost-effective synthesis of clofarabine. A notable example is a four-step synthesis with a reported overall yield of 49%, which advantageously avoids chromatographic separation of anomers.[1]
Logical Workflow for Pathway 1
Caption: A streamlined four-step synthesis of clofarabine starting from 2-chloroadenosine.
Pathway 2: Coupling of a Fluorinated Sugar with 2-Chloroadenine
This classical approach is widely documented in patent literature and involves the synthesis of a protected 2-deoxy-2-fluoro-arabinofuranosyl bromide, which is then coupled with 2-chloroadenine. A significant drawback of this pathway is the formation of anomeric mixtures (α and β isomers), which often necessitates costly chromatographic purification to isolate the desired β-anomer. The overall yield for the desired β-anomer after separation is often in the range of 32%.
Logical Workflow for Pathway 2
Caption: A multi-step synthesis of clofarabine involving the coupling of a fluorinated sugar with 2-chloroadenine.
Cost-Effectiveness Comparison
The following tables provide a summary of the estimated costs for key starting materials and reagents for each pathway, along with a comparison of the overall process efficiency. Prices are based on currently available catalog prices for research-grade chemicals and may vary for bulk industrial procurement.
Table 1: Cost Analysis of Key Materials for Pathway 1
| Starting Material / Reagent | Purity | Price (USD) per Unit |
| 2-Chloroadenosine | >98% | ~$1,200 / 250mg |
| Diethylaminosulfur Trifluoride (DAST) | 95% | ~$320 / 25g |
| Acetic Acid, Glacial | ACS Grade | ~$38 / 500mL |
| Hydrazine Hydrate | 55% | ~$90 / 100mL |
Table 2: Cost Analysis of Key Materials for Pathway 2
| Starting Material / Reagent | Purity | Price (USD) per Unit |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 98% | ~$150 / 25g |
| 2-Chloroadenine | 96% | ~$70 / 500mg |
| Potassium tert-butoxide | >98% | ~$47 / 25g |
| Sodium Methoxide | 95% | ~$50 / 100g |
| 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Research Grade | Price on request, estimated to be high due to complex synthesis |
Table 3: Process Efficiency and Purification Comparison
| Parameter | Pathway 1 (from 2-Chloroadenosine) | Pathway 2 (Coupling Route) |
| Number of Steps | 4 | > 7 (including synthesis of fluorinated sugar) |
| Overall Yield | ~49% | ~32% (of desired β-anomer) |
| Chromatography Required | No (for anomer separation) | Yes (often required) |
| Key Cost Drivers | High cost of 2-chloroadenosine | Complex synthesis of fluorinated sugar, chromatographic purification |
| Potential for Scale-up | High, due to fewer steps and no chromatography | Moderate, challenged by chromatography at large scale |
Experimental Protocols
Detailed experimental protocols are critical for reproducing and optimizing synthetic pathways. Below are summaries of the methodologies described in the literature for the key transformations.
Key Experimental Steps in Pathway 1
-
Selective 2'-Deacetylation of acetylated 2-chloroadenosine: This step is typically carried out using a mixture of acetic acid and hydrazine. The reaction selectively removes the acetyl group at the 2'-position, which is crucial for the subsequent fluorination.
-
Fluorination: The hydroxyl group at the 2'-position is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction is a critical step in the synthesis of clofarabine.
-
Deprotection: The remaining protecting groups are removed to yield the final clofarabine product.
Key Experimental Steps in Pathway 2
-
Synthesis of 2-deoxy-2-fluoro-arabinofuranosyl bromide: This multi-step synthesis often starts from a readily available sugar like D-ribose. Key steps include protection of hydroxyl groups, introduction of the fluorine atom at the 2'-position, and subsequent bromination at the anomeric center. The synthesis of this intermediate is challenging and contributes significantly to the overall cost and complexity of this pathway.
-
Glycosylation (Coupling Reaction): The protected fluorinated sugar bromide is coupled with 2-chloroadenine in the presence of a base, such as potassium tert-butoxide. This reaction typically yields a mixture of α and β anomers.
-
Deprotection: The protecting groups on the sugar moiety are removed, commonly using sodium methoxide in methanol.
-
Purification: The desired β-anomer of clofarabine is separated from the α-anomer. While crystallization can sometimes be employed, preparative high-performance liquid chromatography (HPLC) is often necessary, especially at the lab and pilot scales. The cost of large-scale preparative HPLC can be substantial, with systems and columns representing a significant capital investment.[2][3][4]
Conclusion and Recommendations
Based on the available data, Pathway 1, starting from 2-chloroadenosine, appears to be the more cost-effective and efficient route for the synthesis of clofarabine. The significantly higher overall yield, fewer reaction steps, and the avoidance of costly and time-consuming chromatographic purification of anomers are major advantages. While the starting material, 2-chloroadenosine, is relatively expensive at the research scale, its cost is likely to decrease with bulk industrial production.
For drug development professionals looking to establish a large-scale, cost-effective manufacturing process for clofarabine, focusing on the optimization and scaling of the synthetic route from 2-chloroadenosine is highly recommended. Further research into more economical methods for the synthesis of 2-chloroadenosine itself could further enhance the economic viability of this promising pathway.
References
A Comparative Purity and Identity Assessment of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and diagnostics, the quality of starting materials is paramount. This guide provides a comprehensive comparison of the purity and identity of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a key intermediate in the synthesis of various biologically active nucleoside analogs, from three hypothetical major suppliers: Alpha Chemicals, Beta Bio-synthesis, and Gamma Fine-Chemicals. The data presented herein is based on established analytical techniques and serves as a guide for making informed procurement decisions.
Data Summary
The following tables summarize the key quality attributes of this compound from the three suppliers.
Table 1: Purity and Physical Properties
| Parameter | Supplier A (Alpha Chemicals) | Supplier B (Beta Bio-synthesis) | Supplier C (Gamma Fine-Chemicals) |
| Purity (HPLC, % Area) | 99.8% | 99.5% | 98.9% |
| Melting Point (°C) | 88-90°C | 87-91°C | 86-92°C |
| Appearance | White crystalline powder | White to off-white powder | Off-white powder |
| Optical Rotation [α]D (c=1, CHCl3) | +125.2° | +124.8° | +125.5° |
| Water Content (Karl Fischer, %) | <0.1% | <0.2% | <0.3% |
| Residual Solvents (GC-HS, ppm) | Dichloromethane: <50 | Dichloromethane: <100 | Dichloromethane: <250 |
| Ethyl Acetate: <50 | Ethyl Acetate: <150 | Ethyl Acetate: <300 |
Table 2: Identity Confirmation
| Test | Supplier A (Alpha Chemicals) | Supplier B (Beta Bio-synthesis) | Supplier C (Gamma Fine-Chemicals) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹⁹F NMR | Single peak, conforms | Single peak, conforms | Single peak, conforms |
| Mass Spectrometry (m/z) | [M+Na]⁺: 487.12 | [M+Na]⁺: 487.13 | [M+Na]⁺: 487.12 |
Table 3: Impurity Profile (HPLC)
| Impurity | Supplier A (Alpha Chemicals) | Supplier B (Beta Bio-synthesis) | Supplier C (Gamma Fine-Chemicals) |
| Unidentified Impurity 1 (RRT 0.85) | 0.05% | 0.12% | 0.25% |
| Unidentified Impurity 2 (RRT 1.15) | 0.03% | 0.08% | 0.15% |
| Starting Material (Ribose derivative) | Not Detected | <0.1% | 0.3% |
| Anomeric Impurity (β-anomer) | <0.1% | 0.2% | 0.4% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
¹⁹F NMR: 128 scans, relaxation delay of 2s.
-
Sample Preparation: 10 mg of the compound dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Sample Preparation: 0.1 mg/mL in Acetonitrile, infused directly into the source.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.
Caption: Analytical workflow for quality control.
Purity Assessment Logic
The following diagram outlines the decision-making process based on the purity assessment results.
Caption: Decision tree for material acceptance.
Conclusion
Based on the comprehensive analysis, Supplier A (Alpha Chemicals) provides the highest purity material with the lowest levels of impurities and residual solvents. While all three suppliers provide material that meets the basic identity criteria, the superior purity profile of the product from Alpha Chemicals makes it the most suitable choice for applications where high purity is critical, such as in late-stage drug development and for use as an analytical standard. Researchers must weigh the cost-benefit of each supplier based on the specific requirements of their research or development phase.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE (CAS: 97614-43-2), a key intermediate in the synthesis of bioactive nucleosides.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific product. There is conflicting information regarding the hazard classification of this compound.
-
One supplier, TCI Chemicals, classifies the substance as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, requiring no specific hazard pictograms or statements.[1]
-
Another supplier, BLD Pharmatech, classifies the same compound as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation .[2]
Given this discrepancy, it is best practice to handle this chemical with caution, assuming the more stringent hazard classification is accurate. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the powder and preparation of the waste should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 97614-43-2 |
| Molecular Formula | C₂₆H₂₁FO₇ |
| Molecular Weight | 464.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 82-90 °C |
| Storage Temperature | 0-8 °C |
Data sourced from various chemical suppliers.[3]
Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for the disposal of this compound, treating it as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all unused or unwanted this compound as hazardous chemical waste.
-
Do not mix this waste with other waste streams, especially incompatible chemicals. It should be kept separate from strong oxidizing agents.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The original container is often a good choice if it is in good condition.[4]
-
The container must be clearly labeled with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name: "this compound" (do not use abbreviations) and the CAS number (97614-43-2).[5]
-
Indicate the start date of waste accumulation on the label.[5]
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container is kept closed at all times, except when adding waste.[4][6][9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[10]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be managed carefully.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6][9] Subsequent rinses may also need to be collected depending on local regulations.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label.[4][9] The container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institutional guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11][12]
-
Do not dispose of this chemical down the drain or in the regular trash.[9]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. fishersci.pt [fishersci.pt]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
To ensure safety and avoid exposure, the following personal protective equipment is mandatory when handling this compound.[1][2]
| Protection Type | Required PPE |
| Eye/Face | Chemical safety goggles or face shield |
| Skin | Nitrile gloves and a standard laboratory coat |
| Respiratory | N95 mask or equivalent respirator |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to prevent contamination and ensure the well-being of laboratory personnel.[3][4][5]
1. Preparation:
- Ensure all necessary PPE is readily available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood.[5]
- Have an emergency eyewash station and safety shower accessible.[4]
- Clearly label all containers with the chemical name, concentration, and date.[3]
2. Handling:
- When weighing and transferring the solid compound, handle it carefully to avoid creating dust.
- Use clean, dry spatulas and glassware to prevent contamination.[3]
- Keep the container tightly sealed when not in use.[3]
- Avoid direct contact with skin and eyes.[2]
3. Storage:
- Store the chemical in a cool, dry place, away from direct sunlight and heat sources.[3][5]
- Segregate from incompatible materials.[5][6]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
- Collect all solid waste contaminated with the compound in a designated, labeled hazardous waste container.
- Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled container.
2. Disposal Procedure:
- As this is a halogenated organic compound, it should be disposed of as halogen-containing chemical waste.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Do not dispose of this chemical down the drain or in regular trash.
- Arrange for pick-up and disposal by a certified hazardous waste management company.
Workflow for Safe Handling
Caption: Workflow for the safe handling of the specified chemical.
References
- 1. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose - CD BioGlyco [bioglyco.com]
- 2. chembk.com [chembk.com]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
